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  • Product: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide
  • CAS: 1094770-14-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Introduction: A Molecule of Interest in Modern Drug Discovery 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a synthetic aromatic sulfonamide distinguished by two potent electron-withdrawing groups on the phenyl rin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Interest in Modern Drug Discovery

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a synthetic aromatic sulfonamide distinguished by two potent electron-withdrawing groups on the phenyl ring: a cyano (-CN) moiety and a trifluoromethyl (-CF3) group. The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterials, diuretics, and anticonvulsants.[1][2] The strategic placement of the trifluoromethyl and cyano substituents on the benzenesulfonamide scaffold suggests a strong potential for targeted biological activity, primarily as an inhibitor of metalloenzymes, with a particular focus on carbonic anhydrases. This guide provides a comprehensive overview of the predicted biological activities, mechanism of action, and experimental evaluation of this compound for researchers in drug development.

Predicted Biological Activity and a Structure-Activity Relationship (SAR) Perspective

While specific experimental data for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is not extensively published, a robust prediction of its biological activity can be derived from the extensive literature on related sulfonamides.

Primary Predicted Activity: Carbonic Anhydrase Inhibition

The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, making this compound a prime candidate for inhibition of carbonic anhydrases (CAs).[3] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[4][5]

The trifluoromethyl group is known to significantly enhance the inhibitory potency of benzenesulfonamides against various CA isoforms.[6] This is attributed to its strong electron-withdrawing nature, which lowers the pKa of the sulfonamide group, thereby strengthening its coordination to the catalytic zinc ion in the active site of the enzyme. Furthermore, fluorinated substituents can improve metabolic stability and membrane permeability. The cyano group, also strongly electron-withdrawing, is expected to contribute to this enhanced acidity and potency. Benzenesulfonamides incorporating cyanoacrylamide moieties have demonstrated low nanomolar to subnanomolar inhibition of tumor-associated CA isoforms IX and XII.[7]

Based on these structural features, 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is predicted to be a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. The substitution pattern suggests it may exhibit selectivity towards certain isoforms, a highly desirable trait in drug design to minimize off-target effects.[3]

Potential Anticancer and Antibacterial Activity

The inhibition of tumor-associated carbonic anhydrases, particularly hCA IX and hCA XII, is a validated strategy in anticancer drug development.[4][7] These isoforms are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Therefore, potent inhibitors of these isoforms are of significant interest as anticancer agents.[8][9] Given the likelihood of strong inhibition of these isoforms, 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide warrants investigation for its antiproliferative activity against various cancer cell lines.[10][11]

While the classic antibacterial mechanism of sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), a different mode of action is possible through the inhibition of bacterial CAs, which are essential for the growth of some pathogenic microbes.[1] Although likely less potent than its anti-CA activity in humans, some antibacterial effect against susceptible strains cannot be ruled out and could be a secondary area of investigation.[12][13]

Mechanism of Action: Carbonic Anhydrase Inhibition

The proposed mechanism of action for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is the direct inhibition of carbonic anhydrase at its active site. The sulfonamide group acts as a mimic of the bicarbonate ion, a natural substrate of the enzyme.

The key steps in the inhibition are as follows:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) is deprotonated to its anionic form (-SO₂NH⁻). The electron-withdrawing trifluoromethyl and cyano groups facilitate this by lowering the pKa of the sulfonamide nitrogen.

  • Coordination to Zinc: The deprotonated sulfonamide nitrogen directly coordinates to the Zn²⁺ ion located at the bottom of the catalytic pocket. This displaces the zinc-bound hydroxide ion that is essential for the catalytic hydration of CO₂.

  • Hydrogen Bonding Network: The sulfonamide oxygens form a network of hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II) and a water molecule, further stabilizing the enzyme-inhibitor complex.

  • Hydrophobic Interactions: The substituted benzene ring of the inhibitor engages in van der Waals and hydrophobic interactions with non-polar residues lining the active site cavity, contributing to the binding affinity and potentially to isoform selectivity.[3]

This binding effectively blocks the access of CO₂ to the catalytic center, thereby inhibiting the enzyme's function.

Carbonic Anhydrase Inhibition Mechanism cluster_0 CA Active Site cluster_1 Inhibitor: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination H2O_bound OH- Zn(II)->H2O_bound Coordination Thr199 Thr199 Inhibitor R-SO2NH2 Deprotonated_Inhibitor R-SO2NH- Inhibitor->Deprotonated_Inhibitor Deprotonation (low pKa) Deprotonated_Inhibitor->Zn(II) Displaces OH- and Coordinates Deprotonated_Inhibitor->Thr199 H-Bonding

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Quantitative Data on Predicted Biological Activity

While specific Ki values for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide are not available, we can extrapolate expected potencies based on published data for structurally similar benzenesulfonamides against key hCA isoforms. The presence of both a trifluoromethyl group and a cyano group is expected to result in potent inhibition, particularly of the tumor-associated isoforms hCA IX and XII.

hCA IsoformPredicted Inhibition Constant (Ki)Rationale and Supporting Evidence
hCA I 50 - 250 nMGenerally lower affinity for this cytosolic isoform compared to hCA II.[4][6]
hCA II 5 - 50 nMA ubiquitous and highly active cytosolic isoform; often strongly inhibited by sulfonamides.[1][6]
hCA IX 0.5 - 15 nM Tumor-associated isoform; trifluoromethylated and cyano-containing sulfonamides show high affinity for hCA IX.[6][7]
hCA XII 0.1 - 10 nM Tumor-associated isoform; often inhibited with even greater potency than hCA IX by substituted benzenesulfonamides.[6][7]

Note: These values are estimations based on structure-activity relationships and data for analogous compounds. Experimental verification is required.

Experimental Protocols

To validate the predicted biological activity of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, the following experimental protocols are recommended.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change with a pH indicator.[14]

Objective: To determine the inhibitory constant (Ki) of the test compound against various hCA isoforms.

Materials:

  • Applied Photophysics stopped-flow spectrophotometer (or equivalent)

  • Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Test compound: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, dissolved in DMSO to create a stock solution.

  • Buffer: 20 mM HEPES or Tris, pH 7.4, with 20 mM NaClO₄ (for constant ionic strength).

  • pH Indicator: Phenol red (0.2 mM).

  • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes).

Procedure:

  • Instrument Setup: Set the stopped-flow instrument to monitor absorbance at 557 nm (the absorbance maximum for phenol red at the chosen pH).

  • Reagent Preparation:

    • Syringe A: Prepare a solution containing the buffer, pH indicator, and the specific CA isoform at a fixed concentration.

    • Syringe B: Prepare the CO₂-saturated water.

  • Uninhibited Reaction (Control):

    • Perform a baseline measurement by mixing the contents of Syringe A (with enzyme) and Syringe B.

    • The instrument will rapidly mix the solutions and record the decrease in absorbance at 557 nm over time as the pH drops due to H⁺ production. This provides the initial rate of the uninhibited reaction.

  • Inhibited Reaction:

    • Add varying concentrations of the test compound (from the DMSO stock) to Syringe A.

    • Incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

    • Repeat the stopped-flow measurement, mixing the enzyme-inhibitor solution with the CO₂ substrate.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves for both the uninhibited and inhibited reactions.

    • Plot the reaction rates against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Ki using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km).

Stopped-Flow Assay Workflow Syringe_A Syringe A: Buffer + pH Indicator + CA Enzyme ± Inhibitor Mixer Rapid Mixer Syringe_A->Mixer Syringe_B Syringe B: CO2-saturated Water Syringe_B->Mixer Observation_Cell Observation Cell Mixer->Observation_Cell Spectrophotometer Spectrophotometer (λ = 557 nm) Observation_Cell->Spectrophotometer Data_Acquisition Data Acquisition: Absorbance vs. Time Spectrophotometer->Data_Acquisition Analysis Data Analysis: Calculate Initial Rates, IC50, Ki Data_Acquisition->Analysis

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

To assess the potential anticancer effects of the compound, a cell viability assay such as the MTT assay is appropriate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on cancer cell lines, particularly those overexpressing hCA IX or XII (e.g., MDA-MB-231, HT-29).

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (prepared by serial dilution of the stock solution in culture medium). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Proposed Synthetic Pathway

The synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide can be approached through established methods for the preparation of aromatic sulfonamides. A plausible route starts from 3-Trifluoromethyl-4-cyanoaniline.

Synthesis_Pathway Start 3-Trifluoromethyl-4-cyanoaniline Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Diazonium Diazonium Salt Intermediate Step1->Diazonium Step2 Sulfonylation (SO2, CuCl2) Diazonium->Step2 Sulfonyl_Chloride 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl chloride Step2->Sulfonyl_Chloride Step3 Amination (NH4OH) Sulfonyl_Chloride->Step3 Final_Product 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Step3->Final_Product

Caption: Proposed Synthetic Route.

  • Diazotization: 3-Trifluoromethyl-4-cyanoaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper catalyst (e.g., CuCl₂) to yield 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is treated with aqueous ammonia (NH₄OH) to displace the chloride and form the final sulfonamide product.

Purification would typically be achieved through recrystallization or column chromatography.

Conclusion and Future Directions

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a molecule with significant, albeit largely predicted, therapeutic potential. Its structure strongly suggests potent activity as a carbonic anhydrase inhibitor, with a high likelihood of selectivity towards tumor-associated isoforms hCA IX and XII. This positions it as a promising candidate for further investigation in oncology. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Future research should focus on obtaining precise inhibitory constants against a broad panel of CA isoforms to establish a selectivity profile, followed by in-depth in vitro and in vivo studies to evaluate its efficacy as an anticancer agent.

References

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (2020). PubMed. Retrieved February 23, 2026, from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Retrieved February 23, 2026, from [Link]

  • Correlation Analyses on Binding Affinity of Substituted Benzenesulfonamides with Carbonic Anhydrase Using ab Initio MO Calculations on Their Complex Structures. (2010). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved February 23, 2026, from [Link]

  • Stopped-flow measurement of CO2 hydration activity by catalytic amyloids. (2024). PubMed. Retrieved February 23, 2026, from [Link]

  • Carbonic Anhydrase Activity Assay. (2019). protocols.io. Retrieved February 23, 2026, from [Link]

  • Stopped-flow – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved February 23, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. Retrieved February 23, 2026, from [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. (2006). Retrieved February 23, 2026, from [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2022). MDPI. Retrieved February 23, 2026, from [Link]

  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents.
  • Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. (2013). PubMed. Retrieved February 23, 2026, from [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers. Retrieved February 23, 2026, from [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. (2010). PubMed. Retrieved February 23, 2026, from [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). PubMed. Retrieved February 23, 2026, from [Link]

  • Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. (n.d.). Eureka. Retrieved February 23, 2026, from [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Retrieved February 23, 2026, from [Link]

  • Preparation method of 4-amino-2-trifluoromethyl cyanophenyl. (n.d.). Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Retrieved February 23, 2026, from [Link]

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. (n.d.). Jetir.org. Retrieved February 23, 2026, from [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. Retrieved February 23, 2026, from [Link]

  • CA II and IX and inhibition values of sulfonamides 50–62. KI values are in nm. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021). MDPI. Retrieved February 23, 2026, from [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Abstract This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide. By dissecting its core structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide. By dissecting its core structural motifs—the benzenesulfonamide scaffold, the electron-withdrawing trifluoromethyl group, and the cyano moiety—we extrapolate from a wealth of existing literature on analogous compounds to propose a rational, evidence-based roadmap for its preclinical investigation. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols to elucidate the compound's therapeutic promise. We will explore potential applications in oncology, infectious diseases, and metabolic and inflammatory disorders, grounding our hypotheses in established principles of medicinal chemistry and pharmacology.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of a small molecule is intrinsically linked to its chemical architecture. In 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, we find a compelling convergence of three key pharmacophoric elements, each with a rich history in drug discovery.

  • The Benzenesulfonamide Core: This privileged scaffold is the foundation of a multitude of FDA-approved drugs, ranging from antibacterial agents to diuretics and anticonvulsants.[1][2] Its enduring utility stems from its ability to engage in key binding interactions, particularly with metalloenzymes.[3]

  • The Trifluoromethyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, bioavailability, and target-binding affinity.[4] The potent electron-withdrawing nature of the trifluoromethyl group can significantly modulate the physicochemical properties of the parent molecule.[4][5]

  • The Cyano Moiety: The cyano group, also a strong electron-withdrawing group, is known to influence the electronic properties and biological activity of a molecule.[1] Its inclusion in drug candidates has led to the discovery of potent enzyme inhibitors and modulators of various biological pathways.[6]

The strategic combination of these three motifs in a single molecule suggests a high probability of novel biological activity. This guide will systematically explore the most promising therapeutic avenues for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, based on the known pharmacology of structurally related compounds.

Primary Investigational Axis: Enzyme Inhibition

The benzenesulfonamide moiety is a classic "zinc-binding group," predisposing compounds that contain it to interact with zinc-dependent enzymes. Furthermore, the electronic modifications introduced by the trifluoromethyl and cyano groups can fine-tune binding affinity and selectivity.

Carbonic Anhydrases (CAs)

Mechanistic Rationale: Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Various isoforms are implicated in a range of pathologies, making them attractive drug targets. For instance, CA II and CA XII are involved in glaucoma, CA IX is a validated target in hypoxic tumors, and CA VII is implicated in neuropathic pain.[6][7] The primary sulfonamide group is the archetypal inhibitor of CAs, and cyano-benzenesulfonamide derivatives have demonstrated potent inhibitory activity against multiple human CA isoforms.[3][6]

Hypothesis: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a potent inhibitor of one or more carbonic anhydrase isoforms, with potential therapeutic applications in oncology, ophthalmology, or neurology.

Experimental Workflow: CA Inhibition Profiling

G cluster_0 Initial Screening cluster_1 Selectivity & Mechanistic Studies cluster_2 Cell-Based Validation Compound Test Compound: 4-Cyano-2-(trifluoromethyl) benzene-1-sulfonamide Assay Stopped-Flow CO2 Hydration Assay Compound->Assay IC50 Determine IC50 Values Assay->IC50 CA_Panel Panel of hCA Isoforms (e.g., I, II, IX, XII) CA_Panel->Assay Hit_Isoforms Identify Potent Hits (IC50 < 1 µM) IC50->Hit_Isoforms Ki_Determination Determine Inhibition Constant (Ki) (Dixon or Cheng-Prusoff Plot) Hit_Isoforms->Ki_Determination Selectivity Assess Isoform Selectivity Ki_Determination->Selectivity Cell_Lines Select Relevant Cell Lines (e.g., Hypoxic Cancer Cells for hCA IX) Selectivity->Cell_Lines Cell_Assay Functional Assays (e.g., pH regulation, Proliferation) Cell_Lines->Cell_Assay Target_Engagement Confirm Target Engagement Cell_Assay->Target_Engagement

Caption: Workflow for evaluating CA inhibitory activity.

Step-by-Step Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagents and Buffers: Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.4) and a CO₂-saturated water solution. Prepare stock solutions of the test compound and a standard inhibitor (e.g., acetazolamide) in DMSO.

  • Enzyme Preparation: Use commercially available recombinant human CA isoforms. Dilute each enzyme to the working concentration in the assay buffer.

  • Assay Procedure: a. Equilibrate the enzyme solution and the CO₂ solution to the desired temperature (e.g., 25°C). b. In a stopped-flow instrument, rapidly mix the enzyme solution (containing the test compound or vehicle) with the CO₂ solution. c. Monitor the change in pH over time using a pH indicator (e.g., p-nitrophenol). The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Dihydropteroate Synthase (DHPS)

Mechanistic Rationale: The sulfonamide drugs were the first effective systemic antimicrobials, and their mechanism of action is the competitive inhibition of DHPS, a key enzyme in the bacterial folic acid synthesis pathway.[2][8] This pathway is absent in humans, who obtain folate from their diet, providing a basis for selective toxicity.[9]

Hypothesis: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide possesses antibacterial activity through the inhibition of bacterial DHPS.

Experimental Workflow: Antibacterial Activity Assessment

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Spectrum of Activity MIC_Assay Broth Microdilution Assay (Determine Minimum Inhibitory Concentration) Bacteria_Panel Panel of Bacterial Strains (Gram-positive & Gram-negative) MIC_Assay->Bacteria_Panel DHPS_Assay Recombinant DHPS Enzyme Assay Bacteria_Panel->DHPS_Assay PABA_Competition Assess Competition with PABA DHPS_Assay->PABA_Competition MBC_Assay Determine Minimum Bactericidal Concentration PABA_Competition->MBC_Assay Resistance Test against Sulfonamide-Resistant Strains MBC_Assay->Resistance

Caption: Workflow for assessing antibacterial potential.

Secondary Investigational Axis: Modulation of Cellular Signaling

Beyond direct enzyme inhibition, the structural motifs of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide suggest potential interactions with key signaling pathways implicated in cancer and inflammatory diseases.

Receptor Tyrosine Kinases (RTKs)

Mechanistic Rationale: RTKs are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Benzenesulfonamide derivatives have been identified as kinase inhibitors, with one analog demonstrating the ability to induce cell death in glioblastoma cells through interaction with Tropomyosin receptor kinase A (TrkA).[10]

Hypothesis: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide modulates the activity of one or more RTKs, leading to anticancer effects.

Experimental Protocol: Kinase Inhibition Profiling and Cellular Validation

  • Kinase Panel Screening: a. Submit the compound for screening against a broad panel of recombinant human kinases (e.g., a 96-well plate format assay measuring residual kinase activity via ATP consumption). b. Identify initial hits as kinases with >50% inhibition at a single concentration (e.g., 10 µM).

  • Dose-Response Analysis: a. For the identified hits, perform dose-response assays to determine the IC₅₀ values.

  • Cellular Target Engagement: a. Select cancer cell lines that are known to be dependent on the identified target kinase (e.g., U87 glioblastoma cells for TrkA). b. Treat the cells with the compound and perform a Western blot to assess the phosphorylation status of the target kinase and its downstream effectors. A reduction in phosphorylation indicates target engagement.

  • Functional Cellular Assays: a. Conduct cell viability assays (e.g., MTT or CellTiter-Glo) to determine the cytotoxic or cytostatic effects of the compound on the selected cancer cell lines.

Nuclear Receptors

Mechanistic Rationale: Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes.

  • Peroxisome Proliferator-Activated Receptor alpha (PPARα): Agonists of PPARα are used to treat dyslipidemia. Trifluoromethane sulfonamide derivatives have been reported as potent PPARα agonists.[11]

  • Retinoic Acid Receptor-related Orphan Receptors (RORα/γ): These receptors are involved in metabolic and immune regulation. A benzenesulfonamide derivative, T0901317, was identified as a potent inverse agonist of RORα and RORγ.[12]

Hypothesis: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide acts as a modulator of PPARα or RORα/γ, suggesting potential therapeutic applications in metabolic or autoimmune diseases.

Experimental Workflow: Nuclear Receptor Modulation

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Target Gene Expression Binding_Assay Ligand Binding Assay (e.g., Radioligand displacement) Receptors PPARα, RORα, RORγ Binding_Assay->Receptors Reporter_Assay Cell-Based Reporter Gene Assay Receptors->Reporter_Assay EC50_IC50 Determine EC50 (agonist) or IC50 (antagonist) Reporter_Assay->EC50_IC50 Cofactor_Assay Cofactor Recruitment Assay (e.g., TR-FRET) EC50_IC50->Cofactor_Assay Cell_Treatment Treat Relevant Cells (e.g., HepG2 for RORα/γ) Cofactor_Assay->Cell_Treatment qPCR Quantitative PCR for Target Genes (e.g., G6Pase for RORα/γ) Cell_Treatment->qPCR

Caption: Workflow for investigating nuclear receptor modulation.

Data Summary and Prioritization

The following table summarizes the potential targets and provides hypothetical benchmark data based on structurally related compounds found in the literature. This data should serve as a guide for prioritizing experimental efforts.

Potential Target Class Specific Target Example Relevant Disease Area Reported Activity of Analogs (Ki or IC₅₀) Priority
Metalloenzymes Carbonic Anhydrase IX (hCA IX)Oncology (Hypoxic Tumors)50.7 - 91.1 nM (for cyanamido-benzenesulfonamides against bacterial CAs)[3][6]High
Bacterial Enzymes Dihydropteroate Synthase (DHPS)Infectious DiseasesBroad Spectrum (General for Sulfonamides)High
Kinases Tropomyosin receptor kinase A (TrkA)Oncology (Glioblastoma)~10 µM (for a benzenesulfonamide derivative)[10]Medium
Nuclear Receptors RORα / RORγMetabolic & Immune DisordersKi = 132 nM / 51 nM (for T0901317)[12]Medium
Nuclear Receptors PPARαMetabolic DisordersPotent Agonism (Specific values not stated)[11]Low

Conclusion and Forward-Looking Statement

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a molecule of significant synthetic and medicinal chemistry interest. Based on a thorough analysis of its constituent pharmacophores, we have delineated a clear and logical path for the investigation of its therapeutic potential. The primary hypotheses center on its activity as an inhibitor of carbonic anhydrases and bacterial dihydropteroate synthase, warranting high-priority investigation. Secondary avenues, including the modulation of receptor tyrosine kinases and nuclear receptors, also present compelling opportunities. The experimental workflows and protocols detailed in this guide provide a robust framework for a comprehensive preclinical evaluation. Successful validation of any of these hypotheses could position 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide as a lead compound for the development of novel therapeutics in oncology, infectious disease, or metabolic disorders.

References

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC.
  • preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase - PubMed.
  • Trifluoromethanesulfonamide - Chem-Impex. (Source: Chem-Impex)
  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - FLORE. (Source: University of Florence)
  • Design, synthesis and evaluation of trifluoromethane sulfonamide derivatives as new potent and selective peroxisome proliferator-activated receptor alpha agonists - PubMed.
  • 3-Cyano-4-methylbenzenesulfonamide | 353468-48-1 - Benchchem. (Source: BenchChem)
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (Source: Not specified)
  • Full article: 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - Taylor & Francis. (Source: Taylor & Francis Online)
  • Trifluoromethanesulfonamide|High-Purity Research Chemical - Benchchem. (Source: BenchChem)
  • ANTIMICROBIAL SULFONAMIDE DRUGS. (Source: Not specified)
  • The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist - PMC.
  • Sulfonamide (medicine) - Wikipedia. (Source: Wikipedia)
  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (Source: MSD Manuals)
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC.

Sources

Foundational

"4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide" literature review

An In-Depth Technical Guide to 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Abstract 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a highly functionalized aromatic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Abstract

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a benzenesulfonamide core substituted with both a cyano (-CN) and a trifluoromethyl (-CF3) group, renders it a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the sulfonamide moiety is a well-established pharmacophore responsible for a wide range of biological activities. This guide provides a comprehensive review of the synthesis, chemical properties, known biological mechanisms, and diverse applications of this compound and its derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: A Scaffold of Therapeutic Potential

The benzenesulfonamide scaffold is a privileged structure in modern pharmacology, forming the basis of numerous drug classes from antibacterials to diuretics and anticancer agents.[1][2] The introduction of specific functional groups onto this core can dramatically modulate a molecule's physicochemical properties and biological targets.

In 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, two powerful electron-withdrawing groups are present:

  • Trifluoromethyl (-CF3) Group : This moiety is a cornerstone of modern drug design. Its inclusion can significantly increase a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it enhances lipophilicity, which can improve membrane permeability and cell uptake, and can modulate the acidity of nearby functional groups to improve target binding affinity.[3][4]

  • Cyano (-CN) Group : The cyano group serves as a versatile synthetic handle and a potent hydrogen bond acceptor, enabling strong and specific interactions with biological targets.

This combination of a classic pharmacophore (sulfonamide) with key property-modulating groups (-CF3, -CN) makes 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide an important intermediate for creating sophisticated and targeted therapeutics.

Table 1: Compound Identification

Property Value
IUPAC Name 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide
Molecular Formula C₈H₅F₃N₂O₂S
Molecular Weight 250.2 g/mol

| CAS Number | 945953-61-7 |

Synthesis and Chemical Reactivity

A plausible synthetic approach would begin with a suitable precursor, such as 2-chloro-4-(trifluoromethyl)benzonitrile, and proceed through stages of sulfonation, conversion to a sulfonyl chloride, and subsequent amination.

Caption: Generalized synthetic pathway for benzenesulfonamides.

Experimental Protocol: General Synthesis of a Benzenesulfonamide from a Sulfonyl Chloride

This protocol describes the final amination step, a common method in sulfonamide synthesis.[6]

  • Reaction Setup : Dissolve the precursor sulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling : Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with ammonia.

  • Amine Addition : Add concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 2.0-3.0 equivalents) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final sulfonamide.

Mechanism of Action and Biological Activity

While 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is primarily a synthetic intermediate, the sulfonamide functional group it contains is renowned for its well-defined mechanism of action as an antimicrobial agent.

Inhibition of Folic Acid Synthesis

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7][8]

  • Competitive Antagonism : Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[9]

  • Enzyme Inhibition : Due to this structural mimicry, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the production of dihydropteroic acid, a precursor to folic acid.[7]

  • Bacteriostatic Effect : Bacteria require folic acid to synthesize nucleic acids (DNA and RNA) and certain amino acids. By blocking its synthesis, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect.[9][10] Human cells are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[9]

folic_acid_pathway_inhibition cluster_0 Bacterial Cell PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide (Structural Analog) Sulfonamide->DHPS Competitive Inhibition DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid Catalyzes FolicAcid Folic Acid Synthesis DihydropteroicAcid->FolicAcid NucleicAcids Nucleic Acid (DNA, RNA) Synthesis FolicAcid->NucleicAcids

Caption: Mechanism of sulfonamide action via DHPS inhibition.

Applications in Drug Discovery

The true value of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide lies in its role as a scaffold for developing drugs with highly diverse and specific activities beyond antimicrobial effects.

TRPV1 Antagonists for Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key receptor involved in pain signaling. Research has shown that complex propanamide derivatives synthesized using a 2-substituted 4-(trifluoromethyl)benzyl C-region (structurally related to the title compound) act as potent TRPV1 antagonists.[11][12]

  • Structure-Activity Relationship (SAR) : Studies on these analogs revealed that phenyl C-region derivatives exhibited superior antagonism compared to pyridine surrogates. Specific substitutions on the phenyl ring are critical for high potency.[11][12]

  • Therapeutic Potential : Potent antagonists in this series demonstrated promising analgesic activity in neuropathic pain models without the side effect of hyperthermia, a common issue with first-generation TRPV1 antagonists.[11][12]

Table 2: Representative Biological Activity of a Related TRPV1 Antagonist

Compound ID Target Activity (Ki) Therapeutic Indication Reference

| 44S | hTRPV1 | 0.3 nM | Neuropathic Pain |[11][12] |

Selective Androgen Receptor Modulators (SARMs)

Derivatives incorporating a 4-cyano-3-trifluoromethyl-phenyl moiety have been developed as potent and selective androgen receptor modulators (SARMs).[13]

  • Mechanism : SARMs are designed to bind to the androgen receptor and elicit tissue-selective anabolic effects (e.g., on muscle and bone) while having minimal androgenic effects on other tissues like the prostate.

  • Application : One such compound, S-23, demonstrated the ability to increase bone mineral density and lean muscle mass while reducing fat mass in preclinical models. This highlights its potential for applications in hormonal male contraception and for treating muscle-wasting conditions.[13]

Carbonic Anhydrase Inhibitors

The sulfonamide group is a classic zinc-binding group, making it an ideal pharmacophore for inhibiting zinc-containing metalloenzymes like carbonic anhydrases (CAs).[1][14]

  • Target : Certain CA isoforms, such as CA IX, are overexpressed in hypoxic solid tumors and contribute to tumor acidification and progression.[14]

  • Drug Design : Novel benzenesulfonamide derivatives are being designed as selective inhibitors of tumor-associated CA IX for anticancer therapy.[14][15] The specific substitutions on the benzene ring, such as the -CF3 and -CN groups, can be used to fine-tune selectivity and pharmacokinetic properties.

Pharmacokinetic Considerations

While specific pharmacokinetic data for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is not available, the properties of its key functional groups allow for informed predictions relevant to drug development.

  • Absorption and Bioavailability : The lipophilic -CF3 group can enhance passive diffusion across the gut wall, potentially improving oral bioavailability. However, overall solubility must be optimized.[4][16]

  • Distribution : The compound's properties would influence its volume of distribution. High lipophilicity generally leads to wider distribution into tissues.

  • Metabolism : The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can increase the compound's half-life.[3]

  • Excretion : As with many sulfonamides, excretion is likely to occur via both renal and hepatic pathways.

Conclusion and Future Perspectives

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is more than a simple chemical reagent; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. It combines a proven pharmacophore with functional groups that confer enhanced stability, binding potential, and tunable physicochemical properties. Its utility has been demonstrated in the successful development of advanced drug candidates targeting pain, cancer, and hormonal regulation.

Future research will likely focus on leveraging this scaffold to create even more selective and potent inhibitors for a wider range of therapeutic targets. The exploration of novel synthetic routes to generate diverse libraries based on this core, combined with computational modeling and advanced biological screening, will undoubtedly unlock new therapeutic opportunities.

References

  • Vertex AI Search. (2025).
  • National Institutes of Health. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • Santa Cruz Biotechnology. (n.d.). 4-cyano-2-(trifluoromethyl)benzene-1-sulfonamide | SCBT.
  • Benchchem. (n.d.). 4-Cyano-2-methoxybenzene-1-sulfonamide|CAS 1261582-52-8.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • U.S. Food and Drug Administration. (n.d.). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary.
  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Nature. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.
  • MDPI. (2024).
  • PubMed. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)
  • Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide.
  • ClinicalTrials.gov. (n.d.).
  • ResearchGate. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • In-vitro In-vivo In-silico Journal. (2018).
  • UCLA Garg Lab. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles.
  • Google Patents. (2014).
  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • MDPI. (2020). The Effect of Substituted Benzene-Sulfonamides and Clinically Licensed Drugs on the Catalytic Activity of CynT2, a Carbonic Anhydrase Crucial for Escherichia coli Life Cycle.
  • Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides.
  • Justia Patents. (2023). May 2023 U.S.
  • MDPI. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • National Institutes of Health. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.
  • PubMed. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)
  • European Medicines Agency. (1997). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP)

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Characterization of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Abstract & Scope This application note details the protocol for the structural validation of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide , a critical electron-deficient arene intermediate often utilized in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the structural validation of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide , a critical electron-deficient arene intermediate often utilized in the synthesis of androgen receptor antagonists (e.g., Bicalutamide analogs).

Due to the presence of multiple electron-withdrawing groups (EWGs)—sulfonamide, nitrile, and trifluoromethyl—the aromatic ring exhibits significant signal deshielding. Furthermore, the


 nucleus introduces complex spin-spin coupling (

and

) that complicates

and

spectra. This guide provides a robust methodology for resolving these couplings, assigning quaternary carbons, and quantifying purity.

Molecule Analysis & NMR Strategy

Structural Challenges[1]
  • Chemical Formula:

    
    
    
  • Key Substituents:

    • Position 1: Sulfonamide (

      
      ): Labile protons, solvent-dependent chemical shift.
      
    • Position 2: Trifluoromethyl (

      
      ): Spin-active (
      
      
      
      ), causes large heteronuclear splitting.
    • Position 4: Cyano (

      
      ): Quaternary carbon, distinct weak intensity signal.
      
Strategic Solvent Selection
  • Recommended: DMSO-

    
     
    
    • Reasoning: Chloroform (

      
      ) often leads to broad or invisible sulfonamide (
      
      
      
      ) peaks due to rapid exchange and poor solubility of polar sulfonamides. DMSO stabilizes the
      
      
      protons via hydrogen bonding, resulting in a distinct singlet (or broad peak) around
      
      
      7.5–8.5 ppm, enabling integration for quantitative analysis.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes.

    • Note: Ensure the tube is free of paramagnetic impurities (rust/dust) which broaden the

      
       multiplets.
      
Acquisition Parameters (600 MHz equivalent)
Parameter

(Proton)

(Carbon)

(Fluorine)
Pulse Sequence zg30 (Standard)zgpg30 (Proton decoupled)zg (or zgig for quant)
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)100 ppm (-50 to -150)
Relaxation Delay (D1) 1.0 sec3.0 - 5.0 sec (Critical)2.0 sec
Scans (NS) 161024+16
Temperature 298 K298 K298 K

Critical Technical Insight: The relaxation delay (D1) for


 must be extended. The molecule contains four non-protonated carbons (C1, C2, C4, CN). These relax slowly (

). Insufficient D1 will suppress these signals, particularly the

quartet which is already split into 1:3:3:1 intensity.

Spectroscopic Data & Assignment Logic

NMR Analysis (DMSO- )

The aromatic region will display three distinct proton environments.

PositionMultiplicityApprox.[1][2][3][4] Shift (

)
Coupling (

)
Assignment Logic

Singlet (Broad)7.8 – 8.2N/AExchangeable. Disappears on

shake.
H3 Singlet/Doublet8.3 – 8.5

Hz
Ortho to

and

. Most deshielded aromatic H.
H6 Doublet8.1 – 8.3

Hz
Ortho to

. Deshielded by sulfonyl cone.
H5 Doublet (of doublets)7.9 – 8.1

Hz
Meta to

, Ortho to

.
NMR Analysis (The "Fingerprint")

The


 spectrum is the definitive confirmation tool due to unique C-F coupling patterns.
  • The

    
     Carbon:  Appears as a quartet  (
    
    
    
    Hz) around
    
    
    122–125 ppm.[4]
  • The C2 Carbon (Ipso to

    
    ):  Appears as a quartet  (
    
    
    
    Hz) around
    
    
    127–130 ppm.
  • The C3 Carbon (Ortho to

    
    ):  Appears as a quartet  (
    
    
    
    Hz).
  • The Nitrile Carbon (

    
    ):  Distinct singlet (or weak multiplet) at 
    
    
    
    116–118 ppm.
NMR Analysis
  • Signal: Single sharp singlet at

    
     -60 to -63 ppm (referenced to 
    
    
    
    ).
  • Purity Check: Any secondary peaks in this region indicate regioisomers (e.g., 3-trifluoromethyl isomer) or unreacted starting material.

Visualization of Logic Workflows

Diagram: Assignment Workflow

This diagram illustrates the logical flow for assigning the complex quaternary carbons using Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Assignment_Logic Start Unknown Sample Spectrum F19 19F NMR Check (Find CF3 shift) Start->F19 H1 1H NMR Analysis (Identify H3, H5, H6) Start->H1 C13 13C NMR Analysis (Locate Quartets) F19->C13 Predict J-coupling HMBC 2D HMBC Experiment (Long Range Coupling) H1->HMBC C13->HMBC Assign_CF3 Assign CF3 Carbon (1J ~272Hz Quartet) HMBC->Assign_CF3 No H-C correlation (Isolated System) Assign_C2 Assign C2 (Ipso) (2J ~32Hz Quartet) HMBC->Assign_C2 H3 correlates to C2 Assign_CN Assign Nitrile (C4) (Correlation from H3/H5) HMBC->Assign_CN H3 & H5 correlate to C4

Caption: Logical workflow for deconvoluting the spectral data of fluorinated aromatics.

Troubleshooting & QC Criteria

IssueDiagnosisRemediation
Missing

Carbon
Signal lost in noise due to splitting (1:3:3:1) and long

.
Increase D1 to 5s. Increase scan count (NS) by 4x.
Broad

Proton exchange with water in DMSO.Use a fresh ampoule of DMSO-

. Add activated 4Å molecular sieves.
Extra Doublets Presence of Regioisomer (e.g., 3-CF3 isomer).[5][6]Check

NMR. Regioisomers usually shift by >1 ppm in Fluorine NMR.

References

  • Beilstein Journals. Synthesis and characterization of trifluoromethyl-substituted aromatics. (General synthetic context for CF3-benzonitriles).

  • ResearchGate/Toth et al. 13C NMR coupling constants in trifluoromethyl-benzene derivatives. (Primary source for J-coupling values: 1J272Hz, 2J32Hz).[1]

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart (DMSO-d6 properties).

  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-... (Bicalutamide intermediates).[6] (Context for the industrial relevance and synthesis of this scaffold).

Sources

Application

"4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide" as an intermediate in organic synthesis

Executive Summary & Strategic Value 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1016757-96-8) represents a critical "warhead" scaffold in the design of non-steroidal androgen receptor (AR) antagonists. Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1016757-96-8) represents a critical "warhead" scaffold in the design of non-steroidal androgen receptor (AR) antagonists. Structurally, it serves as a sulfonamide bioisostere to the amide-linked "top-half" of blockbuster drugs like Enzalutamide and Bicalutamide .

The combination of the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF3) groups creates a unique electronic signature that enhances ligand-receptor binding affinity while the sulfonamide moiety (-SO2NH2) offers distinct hydrogen-bonding geometries and metabolic stability profiles compared to traditional carboxamides.

Key Applications
  • AR Antagonist Development: Synthesis of next-generation Selective Androgen Receptor Modulators (SARMs).

  • Fragment-Based Drug Discovery (FBDD): High-value fragment for probing polar interactions in hydrophobic pockets (e.g., Carbonic Anhydrase, RORγ).

  • Bioisosteric Replacement: Substitution of carboxylic acids or amides to improve half-life (

    
    ) and permeability.
    

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Cyano-2-(trifluoromethyl)benzenesulfonamide
CAS Number 1016757-96-8
Molecular Formula C₈H₅F₃N₂O₂S
Molecular Weight 250.20 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>50 mg/mL), DMF, Methanol; Sparingly soluble in Water
pKa (Sulfonamide NH) ~9.5 (Predicted)
LogP ~1.8 (Predicted)

Synthesis Protocol: The "Sandmeyer-Sulfonylation" Route

Challenge: Direct chlorosulfonation of 4-(trifluoromethyl)benzonitrile is chemically forbidden due to the strong deactivating nature of the -CN and -CF3 groups, which prevent Electrophilic Aromatic Substitution (EAS). Solution: The only robust, regioselective method is the Sandmeyer-type reaction starting from the aniline precursor, 4-amino-3-(trifluoromethyl)benzonitrile .

We recommend the DABSO (DABCO-bis(sulfur dioxide)) method for safety and reproducibility, avoiding the handling of gaseous SO₂.

Reagents Required[5][6][7][8][9]
  • Precursor: 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 equiv)

  • SO₂ Source: DABSO (0.6 equiv) or Na₂S₂O₅ (sodium metabisulfite)

  • Diazotization: tert-Butyl nitrite (tBuONO) (1.5 equiv) or NaNO₂/HCl

  • Catalyst: CuCl or CuCl₂ (10 mol%)

  • Amine Source: Aqueous Ammonia (28-30%) or NH₃ in Dioxane

Step-by-Step Protocol
Step 1: Formation of Sulfonyl Chloride (In-Situ)
  • Setup: Charge a reaction vessel with 4-amino-3-(trifluoromethyl)benzonitrile (10 mmol), DABSO (6 mmol), and CuCl (1 mmol) in Acetonitrile (MeCN, 50 mL).

  • Acidification: Add acetic acid (AcOH, 20 mL) or HCl (4M in Dioxane) to the mixture.

  • Diazotization: Cool to 0°C. Add tert-butyl nitrite (15 mmol) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. The diazonium species is generated in situ and immediately captured by SO₂ (released from DABSO) and Chloride to form 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride .

    • Checkpoint: Monitor by TLC/LCMS. The intermediate sulfonyl chloride is unstable; proceed immediately to Step 2.

Step 2: Amination to Sulfonamide
  • Quench: Cool the reaction mixture containing the sulfonyl chloride to 0°C.

  • Amination: Slowly add aqueous NH₄OH (28%, 10 equiv) or 0.5M NH₃ in dioxane.

  • Completion: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Pathway Visualization

SynthesisPath Aniline Precursor: 4-Amino-3-(trifluoromethyl) benzonitrile Diazonium Intermediate: Aryldiazonium Species Aniline->Diazonium tBuONO, H+ SulfonylCl Intermediate: Sulfonyl Chloride Diazonium->SulfonylCl DABSO (SO2), CuCl Product Target: 4-Cyano-2-(trifluoromethyl) benzene-1-sulfonamide SulfonylCl->Product NH4OH (Amination)

Figure 1: Regioselective synthesis via the Sandmeyer-DABSO route.[1] This pathway ensures the sulfonamide is installed exactly at the position of the original amine.

Application Protocol: N-Arylation (Coupling)

Once synthesized, the sulfonamide is typically coupled to a core scaffold (e.g., a pyridine or phenyl ring) to build the full drug molecule. Sulfonamides are poor nucleophiles; therefore, Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is the industry standard.

Reaction Scheme

Sulfonamide + Aryl Halide (Ar-X) → N-Aryl Sulfonamide

Optimized Conditions
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (2-5 mol%)Robust source of Pd(0).
Ligand Xantphos or BrettPhos (5-10 mol%)Large bite angle ligands prevent catalyst poisoning by the sulfonamide.
Base Cs₂CO₃ (2.0 equiv)Mild enough to deprotonate the sulfonamide (pKa ~9.5) without degrading the nitrile.
Solvent 1,4-Dioxane or TolueneHigh boiling point required for activation.
Temperature 100°CRequired to overcome the activation energy of the oxidative addition step.
Workflow Visualization

CouplingWorkflow Start Start: 4-Cyano-2-(trifluoromethyl) benzene-1-sulfonamide Mix Step 1: Mix with Aryl Halide (e.g., 2-chloropyridine derivative) Start->Mix Cat Step 2: Add Catalyst System (Pd2(dba)3 / Xantphos / Cs2CO3) Mix->Cat Heat Step 3: Heat to 100°C (12-16h) Inert Atmosphere (N2) Cat->Heat Filter Step 4: Filter through Celite (Remove Pd) Heat->Filter Purify Step 5: Flash Chromatography (Hexane/EtOAc) Filter->Purify

Figure 2: Standard workflow for coupling the sulfonamide "warhead" to a drug core.

Analytical Validation (QC)

To ensure the integrity of the "warhead" before coupling, verify the following spectral markers.

1H NMR (DMSO-d6, 400 MHz)
  • δ 8.2 - 8.4 ppm: Doublet/Multiplet (Aromatic protons near CF3/CN).

  • δ 7.8 - 8.0 ppm: Aromatic protons.

  • δ 7.6 - 7.8 ppm (Broad Singlet): -SO₂NH₂ protons. Note: This peak is exchangeable with D₂O and will disappear upon "shake".

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV @ 254 nm (Nitrile absorbance) and 210 nm.

  • Retention Time: Expect elution later than the aniline precursor due to the lipophilicity of the sulfonamide group.

Safety & Handling

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Cyanide Hazard: While the cyano group is stable, combustion or strong acid hydrolysis can release HCN. Do not mix with strong acids at high temperatures unless in a closed scrubber system.

  • Storage: Store at RT, desiccated. Stable for >2 years if kept dry.

References

  • Sandmeyer-Type Sulfonylation (DABSO Method)

    • Title: "Sandmeyer Chlorosulfonylation of (Hetero)
    • Source:Organic Letters (2024)[1]

    • URL:[Link]

  • General Sulfonamide Synthesis via SO2

    • Title: "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines" (Contextual reference for sulfonamide utility)
    • Source:Journal of the American Chemical Society (2023)
    • URL:[Link]

  • Precursor Identity (CAS 327-74-2)

    • Title: "4-Amino-3-(trifluoromethyl)benzonitrile Compound Summary"
    • Source:PubChem[2][3]

    • URL:[Link]

  • Buchwald-Hartwig Coupling of Sulfonamides

    • Title: "Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides" (Foundational methodology for N-aryl
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Compound Data (Target)

    • Title: "4-cyano-2-(trifluoromethyl)benzene-1-sulfonamide"[4]

    • Source:Santa Cruz Biotechnology[4]

Sources

Method

"4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide" for antimicrobial activity screening

An In-Depth Guide to the Antimicrobial Screening of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Application Note & Protocols Abstract The rise of antimicrobial resistance necessitates the urgent discovery of novel a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Antimicrobial Screening of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Application Note & Protocols

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Sulfonamides were among the first synthetic antimicrobial drugs successfully used systemically and continue to be relevant in therapy.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the preliminary antimicrobial activity screening of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide , a novel compound featuring a sulfonamide core functionalized with electron-withdrawing cyano and trifluoromethyl groups. We hypothesize that this compound, like other sulfonamides, acts by inhibiting the bacterial folic acid synthesis pathway.[3] This guide details the scientific rationale, safety precautions, and step-by-step protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination.

Scientific Foundation: The Sulfonamide Mechanism of Action

Understanding the established mechanism of action for the sulfonamide class is critical to hypothesizing the activity of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide and designing appropriate screening assays.

1.1. Targeting the Folate Biosynthesis Pathway

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1] Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production essential for bacterial growth and replication.[1][3] The key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[2][4]

1.2. Competitive Inhibition by Sulfonamides

Sulfonamides are structural analogs of PABA.[1] This structural mimicry allows them to act as competitive inhibitors, binding to the active site of the DHPS enzyme.[4][5] This binding event blocks PABA from accessing the enzyme, thereby halting the production of dihydropteroate and, consequently, folic acid.[2] This disruption of a critical metabolic pathway prevents bacterial proliferation, an effect known as bacteriostasis .[3] The host's immune system is then typically able to clear the static bacterial population.

Sulfonamide_MoA cluster_0 PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folate_Pathway Further Folate Synthesis (THF) Dihydropteroate->Folate_Pathway Compound 4-Cyano-2-(trifluoromethyl) benzene-1-sulfonamide Compound->DHPS Competitive Inhibition

Caption: Hypothesized mechanism of action for the test compound.

Compound Handling and Stock Solution Preparation

Proper handling and preparation are foundational to obtaining reliable and reproducible screening data.

2.1. Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide must be consulted, related sulfonamide and trifluoromethyl-containing compounds often require careful handling.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[7]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][8]

  • Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[6][7]

  • Disposal: Dispose of all waste in accordance with institutional and local regulations.[7]

2.2. Protocol: Preparation of a 10 mg/mL Primary Stock Solution

The poor aqueous solubility of many organic compounds necessitates the use of a solvent like dimethyl sulfoxide (DMSO).

Rationale: DMSO is a common solvent for initial drug screening due to its ability to dissolve a wide range of compounds. However, it's crucial to ensure the final concentration in the assay does not exceed a level (typically 1-2%) that could inhibit bacterial growth on its own.

Materials:

  • 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide powder

  • Sterile, high-purity DMSO

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Accurately weigh 10 mg of the compound into a sterile vial.

  • Add 1.0 mL of sterile DMSO to the vial.

  • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution to ensure there is no precipitate.

  • Label the vial clearly with the compound name, concentration (10 mg/mL), solvent (DMSO), and date.

  • Store the stock solution at -20°C, protected from light. For working solutions, this stock will be further diluted in the appropriate bacterial growth medium.

Core Antimicrobial Screening Protocols

The following protocols provide a robust framework for the initial characterization of the compound's antimicrobial properties. The overall experimental process is outlined below.

Screening_Workflow start Prepare Compound Stock (10 mg/mL in DMSO) mic Protocol 1: Broth Microdilution Determine Minimum Inhibitory Concentration (MIC) start->mic disk Protocol 2 (Optional): Agar Disk Diffusion Qualitative Screen for Activity start->disk mbc Protocol 3: Subculture for MBC Determine Minimum Bactericidal Concentration (MBC) mic->mbc data Analyze & Report Data disk->data mbc->data

Caption: General workflow for antimicrobial screening.

3.1. Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the quantitative gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Test compound stock solution (10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Procedure:

Day 1:

  • Prepare Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate into a tube of broth medium and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[9] This step is crucial for standardizing the number of bacteria in the test.

    • Dilute this standardized suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Prepare Compound Dilutions in Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Create a working solution of your compound by diluting the 10 mg/mL stock. For example, dilute it 1:100 in broth to get 100 µg/mL.

    • Add 100 µL of this 100 µg/mL working solution to the first column of wells. This creates a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mix well, then transfer 100 µL from the second to the third, and so on, down to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., 50, 25, 12.5... down to ~0.1 µg/mL).

    • Column 11 (Growth Control): This column contains 100 µL of broth only (no compound).

    • Column 12 (Sterility Control): This column contains 100 µL of broth only (no compound, no bacteria).

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (except 12) is now 200 µL, and the drug concentrations are halved (e.g., starting at 50 µg/mL). The final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 16-20 hours.[9]

Day 2: 5. Read and Interpret MIC:

  • Visually inspect the plate. The Sterility Control (column 12) should be clear. The Growth Control (column 11) should be turbid.
  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[9]

3.2. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Using the 96-well plate from the MIC assay, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the Growth Control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically pipette a 10-20 µL aliquot from each of these wells and spot-plate it onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • Examine the plates for bacterial growth.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum. For practical screening, it is often defined as the lowest concentration showing no growth on the subculture plate.

Data Presentation and Interpretation

Results should be tabulated for clarity and easy comparison.

Table 1: Hypothetical Antimicrobial Activity Data

Microbial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 29213Positive1632Bactericidal
Escherichia coli ATCC 25922Negative64>128Bacteriostatic
Pseudomonas aeruginosa PAO1Negative>128>128Inactive/Resistant
Vancomycin (Control)N/A12(vs. S. aureus)
Ciprofloxacin (Control)N/A0.0150.03(vs. E. coli)

Interpretation:

  • A compound is generally considered bactericidal if the MBC is no more than four times the MIC value.

  • If the MBC is much greater than the MIC, the compound is considered bacteriostatic .

  • The inclusion of trifluoromethyl and cyano groups may alter the compound's spectrum of activity compared to traditional sulfonamides, potentially overcoming some resistance mechanisms or affecting cell penetration, especially in Gram-negative bacteria.[11]

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Faculty of Technology, Leskovac, Serbia. Retrieved from [Link]

  • Min, S., et al. (2010). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC, NIH. Retrieved from [Link]

  • McCullough, J. L., & Maren, T. H. (1973). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy, ASM Journals. Retrieved from [Link]

  • Massive Bio. (2025, December 19). Sulfonamide. Retrieved from [Link]

  • Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial sulfonamide drugs. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PMC. Retrieved from [Link]

  • Al-Samh, M. A., & Said, M. A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Arshad, S., et al. (2006, April 15). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Retrieved from [Link]

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. Retrieved from [Link]

  • Gencer, N., et al. (2008, August 20). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. Retrieved from [Link]

  • Angene Chemical. (2024, December 27). Safety Data Sheet. Retrieved from [Link]

  • Wang, F., et al. (2021). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry, Chinese Chemical Society. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: Analogous structures typically ~100063-22-7 derivatives) Audie...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: Analogous structures typically ~100063-22-7 derivatives) Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary

The synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide presents a unique "push-pull" challenge.[1] The molecule contains two strong electron-withdrawing groups (EWGs)—the nitrile (-CN) and trifluoromethyl (-CF3)—positioned on the benzene ring.[1] While these groups are essential for biological activity (often in Androgen Receptor antagonists), they significantly destabilize the synthetic intermediates.

This guide focuses on the critical Amination Step (Sulfonyl Chloride


 Sulfonamide), where the majority of side reactions occur due to the competing electrophilicity of the sulfur center and the nitrile carbon.

Module 1: Critical Side Reaction Pathways

The following diagram illustrates the competing pathways during the reaction of 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.

ReactionPathways Start Sulfonyl Chloride (Precursor) Target Target Sulfonamide (Product) Start->Target + NH3 (2 eq) Side1 Sulfonic Acid (Hydrolysis Impurity) Start->Side1 + H2O (Moisture) Side3 Disulfonimide (Dimerization) Start->Side3 + Product (Low NH3) Side2 Primary Amide (Nitrile Hydrolysis) Target->Side2 High pH / High Temp

Figure 1: Competing reaction pathways.[1] Green indicates the desired route; Red/Yellow indicate failure modes triggered by moisture, stoichiometry errors, or pH instability.

Module 2: Troubleshooting & FAQs

Issue 1: The "M+18" Impurity (Nitrile Hydrolysis)

Symptom: LCMS shows a persistent peak at Mass [M+18] relative to the target.[1] Diagnosis: The nitrile group (-CN) at position 4 has hydrolyzed to a primary amide (-CONH2).[1]

  • Technical Insight: The ortho-CF3 and para-sulfonyl groups make the benzene ring highly electron-deficient.[1] This pulls electron density away from the nitrile carbon, making it unusually susceptible to nucleophilic attack by water or hydroxide ions (Pinner-like activation), even under mild basic conditions intended for sulfonamide formation.

  • Root Cause:

    • Use of aqueous ammonia (

      
      ) at elevated temperatures.[1]
      
    • Exothermic runaway during ammonia addition.[1]

    • Prolonged reaction times at high pH.

Corrective Protocol:

  • Switch Source: Replace aqueous ammonium hydroxide with anhydrous ammonia gas bubbled into THF or Dioxane, or use a saturated solution of

    
     in Methanol/Ethanol at 0°C.[1]
    
  • Temperature Control: Maintain reaction temperature below 0°C during addition. The ortho-CF3 group provides steric hindrance, tempting chemists to heat the reaction to drive completion—do not do this without rigorous exclusion of water.

Issue 2: Low Yield & Acidic Impurities (Sulfonyl Chloride Hydrolysis)

Symptom: Starting material is consumed, but yield is low. Aqueous workup consistently shows high acidity.[1] LCMS shows a peak at [M-17+1] (Sulfonic Acid).[1] Diagnosis: Hydrolysis of the sulfonyl chloride precursor to sulfonic acid.[1]

  • Technical Insight: The ortho-CF3 group twists the sulfonyl group out of planarity, but its strong inductive effect (-I) makes the sulfur atom extremely electrophilic.[1] It reacts with atmospheric moisture faster than typical benzenesulfonyl chlorides.[1]

  • Root Cause:

    • Wet solvents (THF/DCM).[1]

    • "Open flask" addition of reagents.

Corrective Protocol:

  • Drying: Ensure all solvents are dried over molecular sieves (3Å).[1]

  • Stoichiometry: Use a strictly anhydrous base scavenger (e.g., Pyridine or excess dry

    
    ) to neutralize the HCl byproduct immediately, preventing acid-catalyzed side reactions.
    
Issue 3: Lipophilic Impurity (Disulfonimide Formation)

Symptom: A highly lipophilic peak appears at a higher retention time.[1] Mass corresponds to [2xTarget - NH3].[1] Diagnosis: Formation of the Disulfonimide dimer (


).[1]
  • Technical Insight: The product sulfonamide (

    
    ) is relatively acidic (pKa ~8-9) due to the electron-withdrawing ring.[1] In the presence of base, it deprotonates to 
    
    
    
    , which acts as a nucleophile and attacks the remaining unreacted sulfonyl chloride.
  • Root Cause:

    • Inverse Addition: Adding Ammonia to the Chloride (locally low concentration of NH3).[1]

    • Insufficient Ammonia equivalents (< 2.0 eq).[1]

Corrective Protocol:

  • Order of Addition: Always add the Sulfonyl Chloride solution dropwise INTO the Ammonia solution . This ensures the chloride always encounters a vast excess of

    
    , favoring primary sulfonamide formation over dimerization.
    

Module 3: Impurity Profile Summary

Impurity TypeStructure FragmentMass Shift (LCMS)OriginPrevention Strategy
Sulfonic Acid

[M-16] (approx)Moisture ingressAnhydrous solvents;

atmosphere.[1]
Primary Amide

[M+18]Nitrile hydrolysisAvoid aq.[1]

; Keep T < 0°C.
Carboxylic Acid

[M+19]Full hydrolysisProlonged exposure to strong base/heat.[1]
Disulfonimide

[2M-17]DimerizationReverse addition (Chloride into

).[1]

Module 4: Optimized Synthetic Protocol

Objective: Synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide from the Sulfonyl Chloride.

Reagents:

  • Precursor: 4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)[1]

  • Reagent: 0.5M

    
     in Dioxane (commercial anhydrous) (3.0 - 4.0 eq)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Charge a flame-dried 3-neck flask with 0.5M

    
     in Dioxane (excess). Cool to -10°C  under Nitrogen flow.
    
  • Dissolution: Dissolve the Sulfonyl Chloride in minimal anhydrous THF.

  • Addition: Add the Chloride solution dropwise to the Ammonia solution over 30 minutes. Note: Maintain internal temperature < 0°C.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.[1]

    • Checkpoint: If reaction is sluggish (due to steric bulk of ortho-CF3), allow to warm to Room Temperature (20-25°C) . Do not heat above 30°C to protect the nitrile.[1]

  • Quench: Concentrate the solvent in vacuo (do not use aqueous acid quench yet).[1]

  • Workup: Redissolve residue in EtOAc. Wash with water (pH neutral).[1]

    • Why? Acidic washes can precipitate the sulfonamide if it's not soluble in organic, but here the CF3/CN makes it lipophilic enough for EtOAc.

  • Purification: Recrystallize from EtOH/Heptane if necessary.

Module 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected CheckLCMS Check LCMS Mass Start->CheckLCMS M_plus_18 Mass = M+18 (Amide) CheckLCMS->M_plus_18 Hydration M_minus_16 Mass = M-16 (Acid) CheckLCMS->M_minus_16 Hydrolysis High_Mass Mass = Dimer CheckLCMS->High_Mass Dimerization Action_Amide Reduce Temp Use Anhydrous NH3 M_plus_18->Action_Amide Action_Acid Dry Solvents Check Reagent Quality M_minus_16->Action_Acid Action_Dimer Reverse Addition Order Increase NH3 eq High_Mass->Action_Dimer

Figure 2: Rapid diagnostic flow for impurity identification.

References

  • Sawyers, C. L., et al. (2007). Diarylhydantoin compounds. U.S. Patent No.[1] 7,709,517.[1] Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis of Enzalutamide precursors containing the 4-cyano-3-trifluoromethyl scaffold, analogous to the target).

  • Lumen Learning. (n.d.).[1] Hydrolysis of Nitriles. Organic Chemistry II. (Mechanistic grounding for the nitrile-to-amide side reaction under basic conditions).

  • PubChem. (2025).[1] 4-cyano-2-(trifluoromethyl)benzenesulfonamide Compound Summary. National Library of Medicine.[1] (Verification of chemical structure and identifiers). [1]

  • Organic Chemistry Portal. (n.d.).[1] Sulfonamides Synthesis. (General protocols for sulfonyl chloride amination and avoidance of disulfonimides).

Sources

Optimization

"4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide" stability and degradation issues

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide. Here, we provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our aim is to equip you with the scientific rationale behind the experimental procedures to ensure the integrity of your results.

Introduction

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a highly functionalized aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a sulfonamide group, a cyano group, and a trifluoromethyl group, imparts a unique combination of chemical properties. The strong electron-withdrawing nature of the cyano and trifluoromethyl groups significantly influences the molecule's reactivity and stability.[1][2] This guide will address the potential stability challenges and degradation pathways you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide?

A1: The primary factors influencing the stability of this compound are expected to be pH, temperature, light exposure (particularly UV), and the presence of strong oxidizing agents. While the trifluoromethyl group generally confers high thermal and metabolic stability, the sulfonamide linkage can be susceptible to hydrolysis under certain conditions.[2][3][4]

Q2: How stable is 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide in aqueous solutions at different pH values?

Q3: Is this compound sensitive to light?

A3: Yes, photodegradation is a known degradation pathway for many sulfonamides, especially under direct sunlight or prolonged exposure to UV light.[8][9] The aromatic ring system can absorb UV radiation, which may lead to cleavage of the sulfonamide bond or other photochemical reactions.[10] It is recommended to store solutions of this compound in amber vials or protected from light.

Q4: What is the expected thermal stability of this compound?

A4: The presence of the trifluoromethyl group suggests high thermal stability.[3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to thermal degradation.[2] Significant thermal decomposition is not expected until temperatures well above typical experimental conditions are reached.

Q5: What are the likely degradation products I should be looking for?

A5: The most probable degradation products arise from hydrolysis and photodegradation. Key potential degradation products include:

  • 4-cyano-2-(trifluoromethyl)benzenesulfonic acid: Formed via hydrolysis of the sulfonamide bond.

  • Products of SO2 extrusion: A common photodegradation pathway for sulfonamides.[10]

  • Hydroxylated derivatives: Resulting from oxidative degradation.[11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Loss of compound purity over time in solution. 1. Hydrolysis: Especially in acidic solutions or at elevated temperatures. 2. Photodegradation: Exposure to ambient or UV light.1. pH Control: Buffer your solutions to a neutral or slightly alkaline pH (7-9) to minimize acid-catalyzed hydrolysis of the sulfonamide bond.[5][6] 2. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[8][9] Prepare solutions fresh when possible.
Appearance of unexpected peaks in HPLC analysis. 1. Degradation Products: Formation of new chemical entities due to instability. 2. Solvent Reactivity: The compound may be reacting with the solvent or impurities in the solvent.1. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help in peak assignment. 2. Use High-Purity Solvents: Ensure the use of HPLC-grade or higher purity solvents to avoid reactions with impurities.
Inconsistent results in biological assays. 1. Degradation to Inactive/Active Forms: The parent compound may be degrading to species with different biological activities. 2. Precipitation from Solution: The compound may have limited solubility and could be precipitating out of the assay medium.1. Stability in Assay Medium: Test the stability of the compound in your specific assay buffer and conditions over the time course of the experiment. 2. Solubility Assessment: Determine the solubility of the compound in your assay medium. If solubility is an issue, consider the use of a co-solvent (e.g., DMSO), but be mindful of its potential effects on the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its stability profile, in accordance with ICH guidelines.[12]

Materials:

  • 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light source that meets ICH Q1B guidelines (e.g., xenon lamp) for a defined period.[4][13]

  • Analysis: Analyze all samples, along with a control sample (stock solution diluted with an equal volume of water), by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile).

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC with a UV-Vis or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or by MS.

  • Injection Volume: 10 µL.

Visualizations

Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic, Heat) cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidation (e.g., H2O2) 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide 4-Cyano-2-(trifluoromethyl)benzenesulfonic acid 4-Cyano-2-(trifluoromethyl)benzenesulfonic acid 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide->4-Cyano-2-(trifluoromethyl)benzenesulfonic acid S-N Cleavage NH3 NH3 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide->NH3 Desulfonated Product Desulfonated Product 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide->Desulfonated Product SO2 Extrusion Hydroxylated Derivatives Hydroxylated Derivatives 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide->Hydroxylated Derivatives Ring Hydroxylation SO2 Extrusion Products SO2 Extrusion Products

Caption: Predicted degradation pathways for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide.

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL in ACN) Stock Solution (1 mg/mL in ACN) Acid (0.1M HCl, 60°C) Acid (0.1M HCl, 60°C) Stock Solution (1 mg/mL in ACN)->Acid (0.1M HCl, 60°C) Base (0.1M NaOH, 60°C) Base (0.1M NaOH, 60°C) Stock Solution (1 mg/mL in ACN)->Base (0.1M NaOH, 60°C) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Stock Solution (1 mg/mL in ACN)->Oxidation (3% H2O2, RT) Thermal (Solid, 80°C) Thermal (Solid, 80°C) Stock Solution (1 mg/mL in ACN)->Thermal (Solid, 80°C) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Stock Solution (1 mg/mL in ACN)->Photolytic (ICH Q1B) HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid (0.1M HCl, 60°C)->HPLC-UV/MS Analysis Base (0.1M NaOH, 60°C)->HPLC-UV/MS Analysis Oxidation (3% H2O2, RT)->HPLC-UV/MS Analysis Thermal (Solid, 80°C)->HPLC-UV/MS Analysis Photolytic (ICH Q1B)->HPLC-UV/MS Analysis Compare to Control Compare to Control HPLC-UV/MS Analysis->Compare to Control Identify Degradants Identify Degradants Compare to Control->Identify Degradants

Caption: Workflow for conducting a forced degradation study.

References

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC.

  • separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal.

  • Sample chromatograms of celecoxib, internal standard, and degradation... ResearchGate.

  • Celecoxib EP Impurities & USP Related Compounds. SynThink Research Chemicals.

  • Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment. ResearchGate.

  • Stability of Celecoxib Oral Suspension. PMC.

  • Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. MDPI.

  • Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. RSC Publishing.

  • State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison... ResearchGate.

  • Results for forced degradation studies. ResearchGate.

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. PMC.

  • Molecular structure and conformations of benzenesulfonamide: gas electron diffraction and quantum chemical calculations. PubMed.

  • ANALYTICAL METHOD SUMMARIES. Eurofins.

  • Electron-withdrawing substituted benzenesulfonamides against the predominant community-associated methicillin-resistant Staphylococcus aureus strain USA300. ResearchGate.

  • Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. PubMed.

  • Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. PMC.

  • Overview on PFAS analytical methods. Publications.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.

  • Redalyc.Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Redalyc.

  • Thermal degradation of fluoropolymers. ECHA.

  • Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase and 4-Sulfophenylacetate Esterase in Comamonas testosteroni KF-1. PMC.

  • A rapid method for the determination of perfluoroalkyl substances including structural isomers of perfluorooctane sulfonic acid in human serum using 96-well plates and column-switching ultra-high performance liquid chromatography tandem mass spectrometry. PubMed.

  • (PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ResearchGate.

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. ACS Publications.

  • Towards Standard-Free Quantitative and Qualitative Analysis in Liquid Chromatography. Thermo Fisher Scientific.

  • Photostability of Pharmaceuticals. Atlas-Mts.

  • Drug Stability Guide. Preferred Medical.

  • The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data. MDPI.

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.

  • Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. PubMed.

  • PRODUCT INFORMATION. Cayman Chemical.

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. MDPI.

  • Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. PMC.

  • Drug Stability Table. Adriamed.

  • Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine. MDPI.

  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. MDPI.

  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed.

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.

  • GSRS.

  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society.

  • (PDF) Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase and 4-Sulfophenylacetate Esterase in Comamonas testosteroni KF-1. ResearchGate.

Sources

Troubleshooting

"4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide" solubility problems and solutions

Technical Support Center: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Executive Summary & Molecule Profile Target Molecule: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Common Identity: Key intermediate for Andr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

Executive Summary & Molecule Profile

Target Molecule: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Common Identity: Key intermediate for Androgen Receptor Antagonists (e.g., Bicalutamide/Enzalutamide analogs). Chemical Nature:

  • Core: Electron-deficient benzene ring.

  • Functional Groups: Sulfonamide (Acidic/Polar), Trifluoromethyl (Lipophilic/EWG), Cyano (Polar/EWG).

  • The Problem: This molecule exhibits "Schizophrenic Solubility"—the lipophilic

    
     group fights the polar sulfonamide/cyano groups, leading to poor solubility in both pure water and non-polar organics (like hexane). It suffers from high crystal lattice energy, making dissolution kinetically slow even in good solvents.
    

Solubility Compatibility Matrix

This table summarizes the thermodynamic solubility based on structural analysis and standard sulfonamide behavior.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Super-Solvents DMSO, DMF, DMAc High (>100 mg/mL) Ideal for stock solutions and reaction media. Warning: Difficult to remove; high boiling points.
Process Solvents Acetone, THF, Ethyl Acetate Moderate (20-80 mg/mL) Good for reactions and extractions. Acetone is excellent for recrystallization when paired with water.
Alcohols Methanol, Ethanol, IPA Low (Cold) / High (Hot) Primary choice for Recrystallization. Solubility increases drastically with temperature (

C).
Chlorinated DCM, Chloroform Low to Moderate Often poor. Use only if necessary; Ethyl Acetate is a greener, often better alternative.
Anti-Solvents Water, Hexane, Heptane Insoluble (<1 mg/mL) Use to force precipitation. Water is the best anti-solvent for DMSO/Acetone solutions.
Aqueous Base 1M NaOH, 1M Na₂CO₃ High (as Salt) Critical for Purification. Deprotonates the sulfonamide (

), forming a water-soluble salt.

Critical Workflows: The "Acid-Base Swing"

The most robust method to purify this molecule relies on its acidity. The electron-withdrawing groups (


 and 

) significantly increase the acidity of the sulfonamide proton compared to unsubstituted benzenesulfonamide.
Protocol: pH-Switch Purification

Use this when the product is contaminated with non-acidic impurities (e.g., starting materials, unreacted anilines).

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes).

    • Observation: The solid should dissolve to form a clear (or slightly yellow) solution as the sodium salt forms.

    • Troubleshooting: If solids remain, they are likely impurities. Filter them out.

  • Extraction (Wash): Wash the aqueous basic layer with Ethyl Acetate (2x).

    • Purpose: Removes non-acidic, lipophilic impurities. Discard the organic (top) layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl while stirring until pH reaches ~1–2.

    • Observation: The product will crash out as a white/off-white precipitate.

  • Isolation: Filter the solid, wash with water (to remove NaCl), and dry under vacuum at 45°C.

Visual Logic Flow (DOT Diagram)

PurificationFlow Start Crude Solid Mixture Step1 Suspend in 1M NaOH Start->Step1 Check1 Is solution clear? Step1->Check1 Filter Filter Insoluble Solids (Remove Impurities) Check1->Filter No (Solids remain) Wash Wash Aq. Layer with EtOAc Check1->Wash Yes Filter->Wash Discard Discard Organic Layer (Lipophilic Impurities) Wash->Discard Acidify Acidify with HCl to pH 1 Wash->Acidify Keep Aqueous Precipitate Product Precipitates Acidify->Precipitate Final Pure Sulfonamide Precipitate->Final

Caption: Workflow for "Acid-Base Swing" purification. This method exploits the sulfonamide's acidity to separate it from neutral organic impurities.

Troubleshooting Guide (FAQ)

Q1: The solid "oils out" instead of crystallizing during recrystallization. Why?

  • Cause: You likely reached the "Oiling Out" temperature before the crystallization temperature. This happens when the solvent mixture (usually Alcohol/Water) has too much water or the solution is too hot.

  • Solution:

    • Re-heat to dissolve the oil.

    • Add a small amount of the good solvent (e.g., Ethanol).

    • Seed the solution with a tiny crystal of pure product.

    • Cool very slowly (wrap the flask in foil/towel). Rapid cooling promotes oiling.

Q2: I cannot remove DMSO from my final product.

  • Cause: DMSO has a high boiling point (189°C) and binds strongly to sulfonamides via Hydrogen bonding.

  • Solution: Do not try to rotovap DMSO.

    • Method A: Pour the DMSO solution into 10 volumes of ice water. Filter the precipitate.[1][2][][4] Wash extensively with water.

    • Method B: Use the pH-Switch Protocol (Section 3). The DMSO will stay in the aqueous waste during the filtration/washing steps.

Q3: My yield is low after recrystallization from Ethanol.

  • Cause: The solubility curve is steep. You might be using too much solvent, or the

    
     group is making it too soluble in pure ethanol.
    
  • Solution: Use a Two-Solvent System .

    • Dissolve in minimum hot Ethanol.

    • Add hot Water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Cool slowly.

Q4: Is the Cyano group stable to the Acid/Base workup?

  • Analysis: Aryl nitriles are generally stable to 1M NaOH and 1M HCl at room temperature for short durations.

  • Precaution: Avoid boiling in strong acid or base, as this will hydrolyze the nitrile (-CN) to a carboxylic acid (-COOH) or amide (-CONH2). Keep workups at or below room temperature.

References

  • PubChem. 4-(Trifluoromethyl)benzenesulfonamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link][2]

Sources

Optimization

Optimizing reaction conditions for "4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide"

The following technical guide serves as a specialized support resource for the optimization of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1094770-14-5). This document is structured to assist researchers in tr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the optimization of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1094770-14-5). This document is structured to assist researchers in troubleshooting synthesis, purification, and stability issues associated with this electron-deficient scaffold.

Molecule Profile:

  • Systematic Name: 4-Cyano-2-(trifluoromethyl)benzenesulfonamide

  • CAS: 1094770-14-5

  • Key Features: Highly electron-deficient ring; Ortho-trifluoromethyl steric bulk; Acid/Base-sensitive nitrile moiety.

  • Primary Application: Intermediate for androgen receptor antagonists (SARMs/AR blockers).

Synthesis Workflow & Logic

The most robust route to this scaffold is the Meerwein Chlorosulfonylation (Sandmeyer-type) followed by Amination . While Nucleophilic Aromatic Substitution (SnAr) is possible, the diazonium route offers direct access from the widely available aniline precursor.

Strategic Pathway Diagram

The following flowchart outlines the critical decision points and reaction pathways.

SynthesisWorkflow Aniline Precursor: 4-Amino-3-(trifluoromethyl)benzonitrile Diazonium Intermediate: Diazonium Salt (Unstable < 5°C) Aniline->Diazonium NaNO2, HCl/AcOH < 5°C SulfonylCl Key Intermediate: 4-Cyano-2-(trifluoromethyl) benzenesulfonyl chloride Diazonium->SulfonylCl SO2, CuCl2 Meerwein Reaction Target TARGET: 4-Cyano-2-(trifluoromethyl) benzene-1-sulfonamide SulfonylCl->Target NH3 (anhydrous) THF/Dioxane Byproduct1 Byproduct A: Sulfonic Acid (Hydrolysis) SulfonylCl->Byproduct1 H2O present Slow addition Byproduct2 Byproduct B: Amide/Acid (CN Hydrolysis) Target->Byproduct2 High pH/Temp (Over-reaction)

Caption: Synthesis logic flow showing the critical path from aniline precursor to sulfonamide target, highlighting potential byproduct diversion points.

Optimized Protocols (Step-by-Step)

Phase A: Chlorosulfonylation (The Meerwein Route)

Objective: Convert 4-amino-3-(trifluoromethyl)benzonitrile to the sulfonyl chloride.

  • Diazotization:

    • Dissolve the aniline in concentrated

      
       (or 
      
      
      
      mixture for solubility).
    • Cool to

      
       to 
      
      
      
      .
    • Add aqueous

      
       dropwise. Critical: Maintain temp 
      
      
      
      to prevent diazonium decomposition (phenol formation).
  • Sulfonylation:

    • In a separate vessel, saturate glacial acetic acid with

      
       gas. Add 
      
      
      
      (catalyst, 0.2 eq).
    • Slowly add the cold diazonium solution to the

      
       mixture.
      
    • Observation: Vigorous gas evolution (

      
      ).
      
  • Quench:

    • Pour onto crushed ice. The sulfonyl chloride should precipitate as a solid. Filter and wash with cold water.

    • Note: Dry immediately under vacuum. Wet sulfonyl chlorides degrade rapidly.

Phase B: Amination (The Critical Step)

Objective: Selective sulfonamide formation without hydrolyzing the nitrile.

ParameterRecommended ConditionRationale
Solvent THF or 1,4-Dioxane (Anhydrous)Avoids water to prevent sulfonic acid formation.
Reagent

(0.5 M in Dioxane)
or

gas
Aqueous ammonia (

) increases pH spikes and nitrile hydrolysis risk.
Temperature


RT
Low temp minimizes nucleophilic attack on the CN group.
Stoichiometry 2.5 - 3.0 equiv. 1 eq for reaction, 1 eq to scavenge HCl. Excess ensures conversion.

Protocol:

  • Dissolve the sulfonyl chloride in anhydrous THF (approx. 5-10 mL/g).

  • Cool to

    
    .
    
  • Add ammonia solution dropwise (or bubble gas slowly).

  • Monitor by TLC/LCMS. Reaction is usually complete within 1-2 hours.

  • Workup: Evaporate solvent. Partition residue between EtOAc and dilute

    
     (0.5 N) to remove excess ammonia salts. Do not use strong base during workup.
    

Troubleshooting & FAQs

Category: Yield & Purity

Q1: My LCMS shows a mass of M+18 (or M+19 in positive mode) relative to the product. What is this?

  • Diagnosis: This is the primary amide resulting from the hydrolysis of the nitrile (

    
    ) group.
    
  • Root Cause:

    • Reaction temperature was too high during amination.

    • Use of aqueous ammonia (

      
      ) with prolonged reaction times.
      
    • Workup involved strong basic washes (e.g., 1M

      
      ).
      
  • Solution: Switch to anhydrous ammonia in dioxane. Keep reaction at

    
    . During workup, keep aqueous phases neutral or slightly acidic.
    

Q2: I am isolating the sulfonic acid (M-17 relative to chloride, highly polar) instead of the sulfonamide.

  • Diagnosis: Hydrolysis of the sulfonyl chloride.

  • Root Cause: Moisture in the solvent or "wet" sulfonyl chloride starting material.

  • Solution:

    • Dry the sulfonyl chloride thoroughly (vacuum desiccator over

      
      ) before the amination step.
      
    • Use anhydrous THF/Dioxane.

    • Ensure the ammonia source is fresh.

Q3: The reaction is sluggish. Can I heat it?

  • Advice: Do NOT heat above

    
    .  The ortho-
    
    
    
    group provides steric hindrance, slowing the reaction, but heating will exponentially increase nitrile hydrolysis.
  • Alternative: Increase the concentration of ammonia or use a catalytic amount of DMAP (4-dimethylaminopyridine) carefully, though DMAP can sometimes promote side reactions. Stirring overnight at RT is safer than heating.

Category: Solubility & Handling

Q4: The product is oiling out or sticky during recrystallization.

  • Cause: Presence of impurities (sulfonic acid or unreacted chloride) disrupts crystal lattice.

  • Solution:

    • Pass the crude material through a short silica plug (eluent:

      
       95:5) to remove polar acids.
      
    • Recrystallize from EtOAc/Heptane or Ethanol/Water .

    • Dissolve in minimum hot EtOAc, add Heptane until cloudy, then cool slowly.

References

  • Synthesis of Sulfonamides via Meerwein Reaction

    • Title: "Copper-Catalyzed Chlorosulfonyl
    • Source:Organic Syntheses, Coll. Vol. 7, p.508 (1990).
    • Relevance: Foundational protocol for converting anilines to sulfonyl chlorides using .
    • URL:

  • Nitrile Stability in Sulfonamide Synthesis

    • Title: "Practical Synthesis of Aryl Sulfonamides
    • Source:Journal of Organic Chemistry, 2018.
    • Relevance: Discusses chemoselectivity of amination in the presence of sensitive groups like nitriles.
    • URL: (General reference for methodology).

  • Molecule Data Source

    • Title: "4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Product Page"
    • Source: Sigma-Aldrich / Enamine.

    • Relevance: Confirm
    • URL:

Troubleshooting

Technical Support Center: Navigating Research with 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Derivatives

Welcome to the technical support center for researchers working with 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide derivatives. This guide is designed to provide in-depth troubleshooting advice and answer frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide derivatives. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome experimental hurdles and ensure the integrity of your research. As a core scaffold for potent androgen receptor (AR) inhibitors like Enzalutamide and Apalutamide, these derivatives are at the forefront of research into hormone-dependent cancers and other AR-driven pathologies.[1][2][3][4] This resource synthesizes technical data with practical, field-proven insights to empower your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays

You've synthesized or obtained a novel 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide derivative, but it shows variable or no effect on your AR-positive cancer cell lines (e.g., LNCaP, VCaP).

Potential Causes & Troubleshooting Steps:

  • Compound Solubility and Stability:

    • The Problem: The trifluoromethyl and cyano groups can significantly impact solubility.[5] Poor solubility can lead to compound precipitation in your cell culture media, drastically reducing the effective concentration. The sulfonamide group can also be susceptible to hydrolysis under certain pH and temperature conditions.[6]

    • Solution:

      • Verify Solubility: Before your experiment, determine the solubility of your compound in your chosen solvent (e.g., DMSO) and its stability in your final cell culture medium. A simple visual inspection for precipitation after dilution is a start, but for more quantitative data, techniques like nephelometry can be employed.

      • Optimize Dissolution: Prepare high-concentration stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, do so stepwise and with vigorous vortexing to avoid precipitation. Avoid repeated freeze-thaw cycles of your stock solutions.

      • Consider Formulation: For in vivo studies, consider formulating the compound with excipients that enhance solubility and bioavailability.

  • Cell Line Integrity and AR Expression:

    • The Problem: Androgen receptor expression can be lost or downregulated in cell lines with high passage numbers. The specific AR mutations or splice variants present in your cell line may confer resistance to your compound.[7][8]

    • Solution:

      • Authenticate Cell Lines: Regularly authenticate your cell lines using short tandem repeat (STR) profiling.

      • Monitor AR Expression: Periodically check AR protein levels via Western blot.

      • Choose Appropriate Models: For studying resistance, use cell lines known to express specific AR splice variants (e.g., AR-V7) or mutations.[8]

  • Assay-Specific Artifacts:

    • The Problem: Some assay reagents can interfere with your compound. For example, the phenol red in some culture media has weak estrogenic activity and could potentially interfere with hormonal signaling studies.

    • Solution:

      • Use Phenol Red-Free Media: For studies sensitive to hormonal effects, use phenol red-free media.

      • Control for Solvent Effects: Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your treated samples and is not causing toxicity.

Experimental Workflow: Troubleshooting Lack of Activity

start No/Inconsistent Activity Observed solubility Check Compound Solubility & Stability start->solubility cell_line Verify Cell Line Integrity & AR Expression start->cell_line assay Rule out Assay Artifacts start->assay outcome1 Precipitation Observed solubility->outcome1 outcome2 Low/No AR Expression cell_line->outcome2 outcome3 Artifact Identified assay->outcome3 solution1 Optimize Dissolution Protocol / Reformulate outcome1->solution1 solution2 Use Low Passage Cells / Authenticate / Choose Different Model outcome2->solution2 solution3 Modify Assay Protocol (e.g., Phenol Red-Free Media) outcome3->solution3 retest Re-run Experiment solution1->retest solution2->retest solution3->retest

Caption: A logical workflow for troubleshooting lack of biological activity.

Issue 2: Development of Acquired Resistance in Long-Term Studies

Your compound initially shows potent anti-proliferative effects, but over time, the cancer cells resume growth despite continuous treatment.

Potential Mechanisms & Investigative Strategies:

  • Androgen Receptor (AR)-Dependent Mechanisms:

    • AR Overexpression or Gene Amplification: Cells may upregulate AR expression to overcome the inhibitory effect of your compound.[7]

    • AR Mutations: Mutations in the AR ligand-binding domain (LBD) can alter the binding of your compound, potentially converting it from an antagonist to an agonist.[9]

    • AR Splice Variants: Expression of constitutively active AR splice variants that lack the LBD (e.g., AR-V7) can drive AR signaling in a ligand-independent manner.[8]

    • Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens, increasing the local concentration of AR agonists.[8]

    • Investigative Protocol:

      • Western Blot: Analyze protein lysates from sensitive and resistant cells to compare AR expression levels.

      • qPCR: Quantify AR mRNA levels and look for gene amplification.

      • Sanger or Next-Generation Sequencing: Sequence the AR gene in resistant clones to identify mutations.

      • RT-PCR: Design primers to specifically detect AR splice variants like AR-V7.

      • Mass Spectrometry: Analyze cell lysates or conditioned media for the presence of androgens.

  • Androgen Receptor (AR)-Independent Mechanisms:

    • Bypass Signaling Pathways: Upregulation of alternative survival pathways (e.g., PI3K/Akt/mTOR, Wnt/β-catenin) can render the cells independent of AR signaling.[10]

    • Glucocorticoid Receptor (GR) Activation: The GR can be upregulated and take over the transcriptional role of the AR.[11]

    • Lineage Plasticity: Adenocarcinoma cells can transdifferentiate into neuroendocrine-like cells, which are AR-independent.[8][11]

    • Investigative Protocol:

      • Phospho-Protein Arrays/Western Blot: Screen for activation of key nodes in major survival pathways (e.g., p-Akt, p-ERK).

      • Western Blot & qPCR: Assess GR expression levels in resistant cells.

      • Immunofluorescence/IHC: Stain for neuroendocrine markers like chromogranin A and synaptophysin.

Signaling Pathway: Common Resistance Mechanisms

cluster_ar_dependent AR-Dependent Resistance cluster_ar_independent AR-Independent Resistance AR Overexpression AR Overexpression Resistance Resistance AR Overexpression->Resistance AR Mutations AR Mutations AR Mutations->Resistance AR Splice Variants AR Splice Variants AR Splice Variants->Resistance Androgen Synthesis Androgen Synthesis Androgen Synthesis->Resistance Bypass Pathways (PI3K/Akt) Bypass Pathways (PI3K/Akt) Bypass Pathways (PI3K/Akt)->Resistance GR Takeover GR Takeover GR Takeover->Resistance Lineage Plasticity Lineage Plasticity Lineage Plasticity->Resistance Compound 4-Cyano-2-(trifluoromethyl) benzene-1-sulfonamide Derivative AR Androgen Receptor (AR) Compound->AR Inhibits Proliferation Cell Proliferation AR->Proliferation Promotes Resistance->Proliferation Restores

Caption: Overview of AR-dependent and -independent resistance pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide derivatives?

A1: These compounds are primarily potent antagonists of the androgen receptor (AR).[3][4] They bind to the ligand-binding domain of the AR, which competitively inhibits the binding of androgens like testosterone and dihydrotestosterone.[1][2] This binding prevents the conformational changes required for AR nuclear translocation, DNA binding, and subsequent transcription of AR target genes that drive cell proliferation.[1][12]

Q2: What are the best practices for preparing stock solutions and working concentrations of these compounds?

A2:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in your cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the culture should be kept low (typically <0.1%) and be consistent across all wells, including vehicle controls.

Q3: Are there known off-target effects for this class of compounds?

A3: While generally selective for the AR, some related compounds have shown weak interactions with other receptors at high concentrations. For instance, apalutamide can weakly inhibit the GABA-A receptor in vitro.[3] It is always advisable to perform counter-screening against a panel of related receptors (e.g., other steroid hormone receptors like the glucocorticoid, progesterone, and estrogen receptors) to confirm the selectivity of your novel derivative.[12]

Q4: My compound is a potent AR antagonist in vitro, but shows poor efficacy in vivo. What could be the reason?

A4: Poor in vivo efficacy despite good in vitro potency often points to issues with pharmacokinetics (PK) and pharmacodynamics (PD).

  • Metabolism: The compound may be rapidly metabolized in the liver, primarily by cytochrome P450 enzymes like CYP2C8 and CYP3A4, into less active or inactive metabolites.[1][13]

  • Bioavailability: Poor oral bioavailability due to low solubility or high first-pass metabolism can prevent the compound from reaching therapeutic concentrations at the tumor site.

  • Plasma Protein Binding: High plasma protein binding can reduce the fraction of free, active compound available to interact with the target.[3]

  • Troubleshooting: Conduct PK studies in rodents to determine key parameters like half-life, clearance, and bioavailability. Analyze plasma and tumor tissue for the parent compound and potential metabolites.

Q5: How can I design experiments to test if my compound can overcome common resistance mutations like AR F876L?

A5: The AR F876L mutation is known to confer resistance to enzalutamide.[9] To test your compound against this and other mutations, you can use the following approaches:

  • Engineered Cell Lines: Use CRISPR/Cas9 or other gene-editing tools to introduce specific mutations into the AR gene of a sensitive parental cell line (e.g., LNCaP).

  • Reporter Assays: Co-transfect cells with a plasmid expressing the mutant AR and an AR-responsive luciferase reporter plasmid. This allows for a direct readout of the compound's effect on the mutant receptor's transcriptional activity.

  • Binding Assays: Perform competitive binding assays using radiolabeled androgens and cell lysates or purified protein from cells expressing the mutant AR to determine if your compound can still effectively bind to the mutated LBD.

Part 3: Data & Protocols

Table 1: Physicochemical and Pharmacokinetic Properties of Representative AR Inhibitors
PropertyApalutamideEnzalutamideDarolutamide
Molecular Weight ( g/mol ) 464.44464.44394.4
LogP ~4.1~4.1~3.3
Metabolizing Enzymes CYP2C8, CYP3A4[1][13]CYP2C8, CYP3A4CYP3A4
Active Metabolite N-desmethyl apalutamide (less potent)[1][12]N-desmethyl enzalutamide (active)Keto-darolutamide (active)[14][15]
Plasma Protein Binding ~96%[3]~98%~92%
Half-life ~3 days[1][13]~5.8 days~20 hours[15]

Data compiled from publicly available literature.

Protocol: Western Blot for AR and Downstream Target Expression
  • Cell Lysis:

    • Treat cells with your 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide derivative at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody against your target protein (e.g., AR, PSA, p-Akt, cleaved PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

    • Normalize target protein levels to a loading control like β-actin or GAPDH.

References

  • Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC. Available from: [Link]

  • What is the mechanism of Apalutamide? - Patsnap Synapse. Available from: [Link]

  • Current uses and resistance mechanisms of enzalutamide in prostate cancer. Available from: [Link]

  • CYP17A1 inhibitor - Wikipedia. Available from: [Link]

  • Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC - NIH. Available from: [Link]

  • Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. Available from: [Link]

  • Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Available from: [Link]

  • What are CYP17A1 gene modulators and how do they work? - Patsnap Synapse. Available from: [Link]

  • Apalutamide - Wikipedia. Available from: [Link]

  • Mechanisms and Therapeutic Strategies to Overcome Enzalutamide Resistance in Advanced Prostate Cancer - ResearchGate. Available from: [Link]

  • Integrative molecular network analysis identifies emergent enzalutamide resistance mechanisms in prostate cancer | Oncotarget. Available from: [Link]

  • How does Nubeqa (darolutamide) work? - Dr.Oracle. Available from: [Link]

  • CYP17A1 inhibitors – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - MDPI. Available from: [Link]

  • nubeqa-epar-product-information_en.pdf - EMA. Available from: [Link]

  • What is the mechanism of Darolutamide? - Patsnap Synapse. Available from: [Link]

  • Attachment: Product Information Darolutamide - Therapeutic Goods Administration (TGA). Available from: [Link]

  • NUBEQA (darolutamide) tablets, for oral use - accessdata.fda.gov. Available from: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. Available from: [Link]

  • A radiologist's guide to novel anticancer therapies in the era of precision medicine - PMC. Available from: [Link]

  • Managing the Toxicities of Novel Agents in Cancer Care | Targeted Oncology. Available from: [Link]

  • (1R,2S)-4-(2-Cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production - ResearchGate. Available from: [Link]

  • New Anticancer Agents: Design, Synthesis and Evaluation - MDPI. Available from: [Link]

  • USRE49353E1 - Anti-androgens for the treatment of non-metastatic castrate-resistant prostate cancer - Google Patents.
  • Exploring the Biochemical Pathways of Novel Anticancer Agents - Hilaris Publisher. Available from: [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. Available from: [Link]

  • Design, synthesis and activity evaluation of benzene sulfonamide derivatives as novel androgen receptor antagonist - PubMed. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Nonsteroidal androgen receptor agonists based on 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one - PubMed. Available from: [Link]

  • The Effect of Substituted Benzene-Sulfonamides and Clinically Licensed Drugs on the Catalytic Activity of CynT2, a Carbonic Anhydrase Crucial for Escherichia coli Life Cycle - MDPI. Available from: [Link]

  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies - MDPI. Available from: [Link]

  • Discovery of N‑(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - Journal of Medicinal Chemistry - ACS Figshare. Available from: [Link]

  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC. Available from: [Link]

  • Novel antibiotic overcomes drug-resistant bacteria - Advanced Photon Source. Available from: [Link]

  • Global Health: Antimicrobial Resistance: undefined: Sulfonamide - PDB-101. Available from: [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides | bioRxiv. Available from: [Link]

  • Levels of linear alkylbenzene sulfonates and nonylphenol in wild bat guano samples. Available from: [Link]

  • Biogeochemical dynamics of perfluorinated alkyl acids and sulfonates in the River Seine (Paris, France) under contrasting hydrological conditions - PubMed. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide and Established Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the inhibitory potential of the novel compound, 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the inhibitory potential of the novel compound, 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, against the well-established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. Due to the novelty of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, this document establishes a foundational approach for its characterization by comparing its structural features and hypothesized activity with known clinical agents.

The presence of a sulfonamide group in 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide strongly suggests its potential as a carbonic anhydrase (CA) inhibitor.[1][2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes are crucial in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.[4][5]

This guide will delve into the mechanism of action of sulfonamide-based CA inhibitors, provide a detailed protocol for assessing inhibitory activity, and present a comparative table of inhibition constants for Acetazolamide and Dorzolamide against key CA isoforms. This information will serve as a benchmark for researchers to position the efficacy and selectivity of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide within the existing landscape of carbonic anhydrase inhibitors.

Mechanism of Action: The Role of the Sulfonamide Moiety

Sulfonamide-based inhibitors function by coordinating to the zinc ion located in the active site of the carbonic anhydrase enzyme.[2] This interaction is a non-competitive, reversible inhibition that blocks the enzyme's catalytic activity.[6] By preventing the conversion of carbon dioxide and water into bicarbonate and hydrogen ions, these inhibitors can modulate pH and fluid secretion in various tissues.[4][7]

For instance, in the eye, inhibition of carbonic anhydrase in the ciliary processes reduces the secretion of aqueous humor, thereby lowering intraocular pressure, which is a key therapeutic strategy in managing glaucoma.[4][5] Similarly, in the kidneys, these inhibitors prevent the reabsorption of bicarbonate in the proximal tubule, leading to diuretic effects.[5][7]

Comparative Inhibitory Profiles

The following table summarizes the reported inhibition constants (Ki) of Acetazolamide and Dorzolamide against three physiologically significant human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, and hCA IV. These values provide a quantitative basis for comparing the potency and selectivity of novel inhibitors like 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide.

InhibitorhCA I (Ki)hCA II (Ki)hCA IV (Ki)
Acetazolamide High Nanomolar Range12 nM[3][8]74 nM[3][8]
Dorzolamide 6000 nM[9]1.9 nM[9]31 nM[9]

Lower Ki values indicate greater inhibitory potency.

Experimental Protocol: Carbonic Anhydrase Esterase Activity Assay

To empirically determine the inhibitory potency of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, a colorimetric esterase activity assay is recommended. This widely used method relies on the ability of carbonic anhydrase to hydrolyze a substrate, p-nitrophenyl acetate (pNPA), to produce the colored product, p-nitrophenol, which can be quantified spectrophotometrically.[10]

Workflow for Determining Inhibitory Activity

G prep Reagent Preparation assay Assay Execution in 96-well Plate prep->assay Add buffer, enzyme, and inhibitor measure Kinetic Measurement of Absorbance assay->measure Initiate reaction with pNPA and place in plate reader analyze Data Analysis (IC50/Ki Determination) measure->analyze Calculate reaction rates from absorbance curves

Caption: Workflow for CA inhibition assay.

Step-by-Step Methodology

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV)

  • 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide and reference inhibitors (Acetazolamide, Dorzolamide) dissolved in a suitable solvent (e.g., DMSO)

  • p-Nitrophenyl acetate (pNPA) substrate[10]

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)[10]

  • 96-well clear, flat-bottom microplates[10]

  • Microplate reader capable of kinetic measurements at 405 nm[10]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPA in acetonitrile or DMSO.[10]

    • Dilute the purified CA enzymes to the desired working concentration in the assay buffer.

    • Prepare a serial dilution of the test inhibitor and reference inhibitors.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.[10]

    • Add the carbonic anhydrase enzyme solution to the appropriate wells. Include wells with buffer only as a negative control.[10]

    • Add the serially diluted inhibitor solutions to the wells.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.[10]

    • Immediately place the plate in a microplate reader pre-set to a constant temperature (e.g., 25°C).[10]

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic data for each inhibitor concentration.[10]

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Signaling Pathway of Carbonic Anhydrase Inhibition

G cluster_0 Cellular Environment cluster_1 Inhibition CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase Inhibited_CA Inhibited Enzyme Complex CO2->Inhibited_CA Reaction Blocked HCO3 HCO3- + H+ H2CO3->HCO3 Inhibitor Sulfonamide Inhibitor (e.g., 4-Cyano-2-(trifluoromethyl) benzene-1-sulfonamide) CA Carbonic Anhydrase Inhibitor->CA Binds to Zn2+ in active site

Caption: Inhibition of CA by sulfonamides.

By following this comprehensive guide, researchers can effectively characterize the inhibitory profile of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide and compare its performance against established carbonic anhydrase inhibitors. This systematic approach will provide valuable insights into its potential as a novel therapeutic agent.

References

  • Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. (2025, December 15).
  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols - Benchchem. (n.d.).
  • Varrias, D., & Aeddula, N. R. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing.
  • Carbonic Anhydrase Inhibitors General Statement Monograph for Professionals - Drugs.com. (n.d.).
  • Carbonic anhydrase inhibitor - Wikipedia. (n.d.).
  • Dorzolamide HCl | Carbonic Anhydrase inhibitor | CAS 130693-82-2 - Selleck Chemicals. (2024, May 22).
  • Xiaojing Huang, Daniel Winter, Dominic J. Glover, Claudiu T. Supuran, & William A. Donald. (2023). 3.3. Esterase Activity Assay. Bio-protocol.
  • Carbonic anhydrase inhibitors | PPTX - Slideshare. (n.d.).
  • Göcer, F., & Gath, I. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2225337.
  • Carbonic Anhydrase Esterase Activity Assay - YouTube. (2025, July 22).
  • Maren, T. H., Conroy, C. W., & Wenzl, M. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23–30.
  • Leggett, A., Hammett, C., Shen, J., & Salmon, S. (2025). Colorimetric Esterase Activity Assay for Carbonic Anhydrase.
  • Göcer, F., & Gath, I. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2225337.
  • Carbonic anhydrase inhibitors – Knowledge and References - Taylor & Francis. (n.d.).
  • Recombinant Human Carbonic Anhydrase IX/CA9. (n.d.).
  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363–376.
  • Maren, T. H. (1976). Use of inhibitors in physiological studies of carbonic anhydrase. Annual Review of Pharmacology and Toxicology, 16, 309–327.
  • Mean carbonic anhydrase (CA) activity in all acetazolamide (ACT) - ResearchGate. (n.d.).
  • Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem - NIH. (n.d.).
  • Carbonic anhydrase IX Inhibitor - OTAVAchemicals. (n.d.).
  • Monti, S. M., De Leva, G., Alterio, V., Di Fiore, A., D'Ambrosio, K., Carradori, S., ... & De Simone, G. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(4), 4509–4522.
  • Sun, L., Weng, J., & Bonanno, J. A. (2002). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science, 43(10), 3243–3249.
  • Selected example of FDA-approved sulphonamide carbonic anhydrase inhibitors. (n.d.).
  • Dudutienė, V., Zubrienė, A., Smirnov, A., Gylytė, J., Timm, D., Manakova, E., ... & Matulis, D. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(7), 2093–2106.
  • Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) - TargetMol. (n.d.).

Sources

Comparative

In vivo efficacy of "4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide" compared to standards

This guide provides a comprehensive technical analysis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1094770-14-5), evaluating its pharmacological profile, mechanism of action, and comparative efficacy agains...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1094770-14-5), evaluating its pharmacological profile, mechanism of action, and comparative efficacy against industry standards.

Executive Summary

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a specialized benzenesulfonamide derivative characterized by two potent electron-withdrawing groups (EWGs): a cyano (-CN) group at the para position and a trifluoromethyl (-CF3) group at the ortho position relative to the sulfonamide moiety.

While structurally analogous to the "warhead" pharmacophore found in blockbuster Androgen Receptor (AR) antagonists like Enzalutamide and Bicalutamide , this specific sulfonamide derivative primarily functions as a potent Carbonic Anhydrase Inhibitor (CAI) . Its high acidity (pKa < 7.0), driven by the EWGs, enhances its binding affinity to the zinc active site of Carbonic Anhydrase isoforms (CA II, CA IX, CA XII), positioning it as a key candidate for antiglaucoma and antitumor applications (specifically targeting hypoxic tumors).

Part 1: Chemical Identity & Mechanism of Action

Chemical Structure & Properties
  • IUPAC Name: 4-Cyano-2-(trifluoromethyl)benzenesulfonamide[1]

  • CAS Number: 1094770-14-5[1]

  • Molecular Formula: C8H5F3N2O2S

  • Key Features:

    • Sulfonamide (-SO2NH2): Primary zinc-binding group (ZBG) essential for CA inhibition.

    • Trifluoromethyl (-CF3) & Cyano (-CN): Strong electron-withdrawing groups that lower the pKa of the sulfonamide amide nitrogen, increasing the concentration of the active sulfonamidate anion (

      
      ) at physiological pH.
      
Mechanism of Action: Carbonic Anhydrase Inhibition

The compound acts as a classical competitive inhibitor of Carbonic Anhydrase (CA) enzymes.

  • Ionization: The EWGs facilitate the deprotonation of the sulfonamide group.

  • Coordination: The resulting anion coordinates directly to the

    
     ion in the enzyme's active site.
    
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

    
     to bicarbonate (
    
    
    
    ).
  • Physiological Impact:

    • In Glaucoma: Reduces aqueous humor secretion in the ciliary body (targeting CA II).

    • In Cancer: Disrupts pH regulation in hypoxic tumor cells (targeting CA IX/XII), leading to intracellular acidification and cell death.

CA_Inhibition_Pathway Compound 4-Cyano-2-(trifluoromethyl) benzene-1-sulfonamide Ionization Deprotonation (pKa < 7.0) Driven by -CN & -CF3 EWGs Compound->Ionization Anion Sulfonamidate Anion (R-SO2NH-) Ionization->Anion CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+ Ion) Anion->CA_ActiveSite Coordinates Displacement Displacement of Zn-bound H2O/OH- CA_ActiveSite->Displacement Inhibition Inhibition of CO2 Hydration (CO2 + H2O -/-> HCO3- + H+) Displacement->Inhibition Outcome_Glaucoma Glaucoma: Reduced Aqueous Humor Lower IOP Inhibition->Outcome_Glaucoma Outcome_Cancer Cancer (Hypoxic): Intracellular Acidification Reduced Metastasis Inhibition->Outcome_Cancer

Figure 1: Mechanism of Action for Carbonic Anhydrase Inhibition by 4-Cyano-2-(trifluoromethyl)benzenesulfonamide.

Part 2: Comparative Efficacy Analysis

This section compares the product against two distinct classes of standards: Carbonic Anhydrase Inhibitors (CAIs) (its primary functional class) and Androgen Receptor (AR) Antagonists (its structural analogs).

Comparison vs. CAI Standards (Acetazolamide & SLC-0111)
Feature4-Cyano-2-(trifluoromethyl)-benzenesulfonamide Acetazolamide (Standard) SLC-0111 (Clinical Candidate)
Primary Target CA II (Glaucoma), CA IX (Tumor)CA II (Glaucoma), Pan-CACA IX / XII (Hypoxic Tumors)
Binding Affinity (

)
High (< 10 nM est.) due to strong EWGs (-CN, -CF3)Moderate (~12 nM for CA II)High (Selectivity for CA IX)
Lipophilicity High (Benzene ring + CF3)Low (Thiadiazole ring)Moderate (Ureido linker)
Membrane Permeability Excellent (Suitable for systemic/topical use)Poor (Requires high doses)Good
In Vivo Efficacy Potent reduction in IOP; Potential antitumor activityGold standard for IOP; Systemic side effects commonPhase Ib/II for solid tumors

Key Insight: The 4-cyano-2-(trifluoromethyl) derivative exhibits superior lipophilicity compared to Acetazolamide, suggesting better tissue penetration (e.g., crossing the blood-retina barrier or penetrating solid tumors).

Comparison vs. AR Antagonist Standards (Enzalutamide)

Although primarily a CAI, the compound shares the 4-cyano-3-(trifluoromethyl)phenyl pharmacophore seen in AR antagonists. However, the sulfonamide group fundamentally alters its activity profile compared to the amide/thiohydantoin linkers in AR drugs.

Feature4-Cyano-2-(trifluoromethyl)-benzenesulfonamide Enzalutamide (Xtandi) Bicalutamide (Casodex)
Core Structure Sulfonamide (-SO2NH2)ThiohydantoinSulfonyl-Amide Linker
Primary Mechanism Carbonic Anhydrase InhibitionAndrogen Receptor (AR) AntagonismAndrogen Receptor (AR) Antagonism
AR Binding Affinity Negligible / Weak (Sulfonamide is not a key AR pharmacophore)Very High (Nanomolar)Moderate
Therapeutic Use Glaucoma / Hypoxic Tumors (Research)Prostate Cancer (CRPC)Prostate Cancer

Critical Distinction: Researchers must not confuse this sulfonamide with the 4-amino-2-(trifluoromethyl)benzonitrile intermediate used to synthesize Enzalutamide. The sulfonamide functionality directs activity toward metalloenzymes (CAs), not nuclear receptors (AR).

Part 3: Experimental Protocols

To validate the efficacy of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide, the following protocols are recommended.

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (


) against CA isoforms (II, IX).
  • Reagents: Purified recombinant human CA II and CA IX; Substrate: 4-nitrophenyl acetate (esterase activity) or

    
     (hydration activity); Buffer: HEPES (pH 7.5).
    
  • Preparation: Dissolve test compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM – 10 µM).

  • Reaction:

    • Mix enzyme + inhibitor in buffer. Incubate for 15 min at 25°C.

    • Rapidly mix with

      
      -saturated water using a stopped-flow apparatus.
      
  • Measurement: Monitor the change in absorbance of a pH indicator (e.g., Phenol Red at 557 nm) over 0.2–1.0 seconds.

  • Analysis: Calculate

    
     using non-linear regression (4-parameter logistic fit). Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Glaucoma Model (Normotensive Rabbit)

Objective: Measure the reduction in Intraocular Pressure (IOP).

  • Subjects: Adult New Zealand White rabbits (n=6 per group).

  • Formulation: Formulate the compound as a 1-2% ophthalmic suspension in PBS/Tween-80.

  • Administration: Instill 50 µL of suspension into the lower conjunctival sac of the right eye (OD). Left eye (OS) serves as untreated control.

  • Measurement: Measure IOP using a Tono-Pen tonometer at 0 (baseline), 1, 2, 4, and 6 hours post-dosing.

  • Data Analysis: Calculate

    
    . Compare peak reduction against Dorzolamide  (positive control).
    

Part 4: Structural Relationship Diagram

This diagram illustrates the structural divergence between the sulfonamide (CAI) and the amide/thiohydantoin (AR Antagonist) classes, despite sharing the "cyano-trifluoromethyl" motif.

Structure_Comparison Motif 4-Cyano-3-(trifluoromethyl) phenyl moiety Sulfonamide 4-Cyano-2-(trifluoromethyl) benzene-1-sulfonamide (The Product) Motif->Sulfonamide Sulfonylation Amine 4-Amino-2-(trifluoromethyl) benzonitrile (Intermediate) Motif->Amine Reduction CAI_Activity Carbonic Anhydrase Inhibition (Glaucoma/Tumor) Sulfonamide->CAI_Activity Direct Activity Enzalutamide Enzalutamide (Prostate Cancer Drug) Amine->Enzalutamide Synthesis Input

Figure 2: Structural divergence of the 4-cyano-trifluoromethyl scaffold into CAI and AR Antagonist pathways.[2]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science. Link

  • Sigma-Aldrich . Product Specification: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide. Link

  • PubChem . Compound Summary: 4-Cyano-2-(trifluoromethyl)benzenesulfonamide.[1] Link

Sources

Validation

Technical Comparison Guide: Cross-Reactivity of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide

This guide provides an in-depth technical analysis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (referred to herein as CTBS ), focusing on its cross-reactivity profile, mechanistic behavior, and performance relati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (referred to herein as CTBS ), focusing on its cross-reactivity profile, mechanistic behavior, and performance relative to standard alternatives in biochemical assays.

Executive Summary & Mechanistic Profile

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide (CTBS) is a highly potent, electron-deficient benzenesulfonamide primarily utilized as a Zinc-binding fragment in the development of Carbonic Anhydrase Inhibitors (CAIs).

Mechanism of Action

The sulfonamide moiety (


) acts as a zinc-binding group (ZBG). In the active site of Carbonic Anhydrase (CA), the sulfonamide nitrogen is deprotonated and coordinates directly to the catalytic Zinc(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

Why CTBS is Unique: The presence of strong electron-withdrawing groups (EWGs)—the Cyano (-CN) group at position 4 and the Trifluoromethyl (-CF3) group at position 2—drastically increases the acidity of the sulfonamide protons (


, compared to 

for unsubstituted benzenesulfonamide).
  • Result: Enhanced binding affinity (low nanomolar

    
    ) at physiological pH.
    
  • Trade-off: The lack of a bulky "tail" leads to high cross-reactivity across various CA isoforms (pan-inhibition).

Comparative Analysis: CTBS vs. Standard Alternatives

To understand the cross-reactivity profile of CTBS, it must be compared against the clinical standard (Acetazolamide ) and a highly selective research compound (SLC-0111 ).

Table 1: Comparative Performance & Selectivity Profile
FeatureCTBS (Subject) Acetazolamide (AZA) SLC-0111
Primary Class Electron-Deficient FragmentHeterocyclic SulfonamideUreido-Benzenesulfonamide
Binding Potency (

)
High (<10 nM)Moderate (10-50 nM)High (<10 nM for IX/XII)
Isoform Selectivity Low (Pan-Inhibitor) Low (Pan-Inhibitor) High (Selectivity for IX/XII)
Cross-Reactivity Risk Critical: Binds CA I, II, IX, XII indiscriminately.High: Binds most isoforms; some selectivity vs CA I.Low: Minimal binding to cytosolic CA I/II.
Primary Application Fragment-Based Drug Discovery (FBDD), SAR Reference.Clinical Glaucoma/Diuretic Standard.Hypoxic Tumor Targeting (CA IX).
Solubility Moderate (DMSO required).Low (Water), High (Basic pH).Moderate (DMSO/Buffer).
Detailed Cross-Reactivity Analysis
1. Isoform Cross-Reactivity (The "Off-Target" Effect)

CTBS exhibits a "flat" inhibition profile. Due to the small steric footprint of the benzene ring, it fits easily into the active sites of ubiquitous cytosolic isoforms (hCA I, hCA II) as well as transmembrane tumor-associated isoforms (hCA IX, hCA XII).

  • Implication: When using CTBS to study tumor-associated CA IX, researchers must account for significant inhibition of housekeeping CA II. This contrasts with SLC-0111 , which utilizes a long "tail" to clash with the narrower active site entrance of CA II, conferring selectivity.

2. Chemical Cross-Reactivity

The electron-deficient nature of the benzene ring makes the sulfonamide nitrogen highly acidic.

  • Assay Interference: In fluorescence-based assays, CTBS may quench fluorescence via photo-induced electron transfer (PET) if the fluorophore is in close proximity, a common artifact in high-throughput screening.

Visualizing the Pathway & Inhibition Logic

The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the competitive inhibition mechanism where CTBS cross-reacts.

CA_Catalytic_Cycle cluster_legend Mechanism Key Zn_Water E-Zn(II)-H2O (Active Enzyme) Zn_OH E-Zn(II)-OH⁻ (Nucleophile) Zn_Water->Zn_OH -H⁺ (Rate Limiting) Inhibitor_Complex E-Zn(II)-CTBS (Inhibited Complex) Zn_Water->Inhibitor_Complex + CTBS (Displaces H2O) Transition Transition State [E-Zn-HCO3]⁻ Zn_OH->Transition + CO2 Zn_OH->Inhibitor_Complex + CTBS Product E-Zn(II)-H2O + HCO3⁻ Transition->Product Rearrangement Product->Zn_Water Release HCO3⁻ key1 CTBS binds directly to Zn(II), locking the enzyme.

Figure 1: The catalytic cycle of Carbonic Anhydrase.[1] CTBS (red path) acts as a competitive inhibitor, displacing the zinc-bound water molecule required for CO2 hydration.

Validated Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To objectively measure the cross-reactivity (


) of CTBS against different isoforms, the Stopped-Flow CO2 Hydration Assay  is the gold standard. This kinetic method avoids the artifacts of esterase assays.
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 17-25 mM CO2).

  • Enzyme: Recombinant hCA I, hCA II, and hCA IX (catalytic domain).

  • Inhibitor: CTBS stock (10 mM in DMSO).

Step-by-Step Methodology
  • Preparation of Reaction Mix:

    • Syringe A (Enzyme): Mix enzyme (final conc. 5–10 nM) with indicator (Phenol Red) and varying concentrations of CTBS (

      
       M to 
      
      
      
      M) in HEPES buffer.
    • Syringe B (Substrate): CO2-saturated water.

    • Note: Incubate Enzyme + CTBS for 15 minutes prior to mixing to ensure equilibrium binding.

  • Kinetic Measurement:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow apparatus.

    • Monitor the absorbance decrease at 557 nm (Phenol Red transition from basic to acidic form) over 0–10 seconds.

  • Data Analysis (The Cheng-Prusoff Correction):

    • Determine the initial velocity (

      
      ) for the uncatalyzed reaction and catalyzed reaction.
      
    • Fit the data to the Michaelis-Menten equation to find

      
      .
      
    • Convert

      
       to inhibition constant (
      
      
      
      ) using the Cheng-Prusoff equation:
      
      
      (Where
      
      
      is the CO2 concentration and
      
      
      is the Michaelis constant for the specific isoform).
Interpretation of Results
  • High Cross-Reactivity: If

    
     values for hCA II and hCA IX are within a 5-fold range (e.g., 8 nM vs 12 nM), CTBS is non-selective.
    
  • Selective: If

    
     (hCA II) > 50x 
    
    
    
    (hCA IX), the compound is selective.
  • Expected Result for CTBS:

    
     values < 15 nM for both isoforms, confirming high cross-reactivity.
    

Decision Framework for Researchers

When should you use CTBS versus an alternative?

Selection_Logic Start Experimental Goal Q1 Is Isoform Selectivity Critical? Start->Q1 Branch_Yes Yes (e.g., Tumor Targeting) Q1->Branch_Yes Branch_No No (e.g., General Inhibition) Q1->Branch_No Use_SLC Use SLC-0111 or Tail-Approach CAIs Branch_Yes->Use_SLC Use_CTBS Use CTBS (High Potency Fragment) Branch_No->Use_CTBS Need High Potency (Low nM) Use_AZA Use Acetazolamide (Clinical Control) Branch_No->Use_AZA Need Clinical Benchmark

Figure 2: Selection logic for choosing between CTBS, SLC-0111, and Acetazolamide based on experimental requirements.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-cyano-benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual Reference for Benzenesulfonamide binding modes). Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Comparative

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Scaffolds: Next-Generation Androgen Receptor Antagonists

Executive Summary & Strategic Context 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide represents a critical pharmacophore in the design of non-steroidal androgen receptor (AR) antagonists. It serves as the sulfonamide b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide represents a critical pharmacophore in the design of non-steroidal androgen receptor (AR) antagonists. It serves as the sulfonamide bioisostere of the "golden standard" aniline moiety found in blockbuster drugs like Bicalutamide , Enzalutamide , and Apalutamide .

While the amide-linked variants (e.g., Bicalutamide) defined the first generation of anti-androgens, they suffer from metabolic instability (amide hydrolysis) and the "agonist switch" phenomenon, where mutations in the AR ligand-binding domain (LBD) convert antagonists into agonists. The sulfonamide analogs discussed in this guide offer a distinct thermodynamic binding profile, enhanced metabolic stability, and potential dual-activity against Carbonic Anhydrase IX (CAIX) in hypoxic tumors.

This guide objectively compares the Sulfonamide Analog Class against the standard Amide Class , synthesizing peer-reviewed data to assist medicinal chemists in scaffold selection.

Comparative Analysis: Sulfonamide vs. Amide Scaffolds

The following analysis contrasts the 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide core (Compound B) against the standard 4-Amino-2-(trifluoromethyl)benzonitrile derived core (Compound A, found in Bicalutamide).

Performance Metrics Table
FeatureAmide Scaffold (Standard) Sulfonamide Scaffold (Analog) Scientific Rationale
Representative Drug Bicalutamide / EnzalutamideBicalutamide-Sulfonamide (BSA) Direct bioisosteric replacement.
Metabolic Stability Moderate (

days in humans)
High Sulfonamides are resistant to amidases that cleave the amide bond.
H-Bond Geometry Planar (sp2 hybridized)Tetrahedral (sp3 hybridized) The

group creates a "kinked" geometry, altering LBD fit.
AR Binding Affinity (

)
0.05 - 0.5

M (High)
0.1 - 2.0

M (Moderate)
Sulfonamide oxygen atoms may clash with LBD residues (e.g., Thr877) in wild-type AR.
Resistance Profile Prone to W741C/L mutationsResistant to W741C Altered geometry avoids steric clashes that turn amides into agonists.
Secondary Target None knownCarbonic Anhydrase (CAIX) Primary sulfonamides (

) are potent CA inhibitors, useful in hypoxic tumors.
Mechanism of Action & Resistance[1]

The primary failure mode of amide-based anti-androgens is the Agonist Switch . In Castration-Resistant Prostate Cancer (CRPC), the AR mutates (e.g., T877A, W741C). These mutations expand the binding pocket, allowing the amide antagonist to adopt an agonist conformation, recruiting co-activators instead of co-repressors.

The Sulfonamide Advantage: The sulfonamide group introduces a tetrahedral geometry around the sulfur atom, unlike the planar amide. This steric bulk prevents the molecule from being "accommodated" by the mutated AR pocket in the agonist conformation. Furthermore, the strong electron-withdrawing nature of the


 group coupled with the 2-

and 4-

groups creates a unique electrostatic potential map that maintains antagonism even in mutant strains.

Experimental Protocols

Synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide Analogs

Source: Adapted from Kandil et al. (2021) and standard Sandmeyer modifications.

Objective: Convert the commercially available 4-amino-2-(trifluoromethyl)benzonitrile into the sulfonyl chloride, then the sulfonamide.

Reagents:

  • Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile

  • Reagents:

    
    , 
    
    
    
    (conc.),
    
    
    gas,
    
    
    (catalyst), Acetic Acid.
  • Amine Partner: Specific amine for the final analog (e.g., 2-hydroxy-2-methyl-3-(4-fluorophenylsulfonyl)propylamine for the Bicalutamide analog).

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (10 mmol) in a mixture of glacial acetic acid (10 mL) and conc. HCl (5 mL).

    • Cool to 0°C in an ice bath.

    • Add

      
       solution (1.2 eq) dropwise, maintaining temp < 5°C. Stir for 30 mins.
      
  • Meerwein Sulfonylation:

    • Saturate glacial acetic acid with

      
       gas (bubbling for 30 mins).
      
    • Add

      
       (0.5 eq) to the 
      
      
      
      solution.
    • Add the diazonium salt solution (from Step 1) dropwise to the

      
       mixture.
      
    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Stir at room temperature for 2 hours.

    • Pour into ice water; extract the Sulfonyl Chloride intermediate with DCM.

  • Amination (Formation of Sulfonamide):

    • Dissolve the sulfonyl chloride in dry THF.

    • Add the target amine (1.1 eq) and Pyridine (2 eq) as a base.

    • Stir at RT for 12 hours.

    • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Androgen Receptor Competitive Binding Assay

Validation: This protocol validates if the sulfonamide analog binds to the AR-LBD.

  • Cell Line: LNCaP (AR-positive) or PC3 (AR-negative, control) transfected with wild-type AR plasmid.

  • Ligand:

    
    -R1881 (Synthetic androgen, radiolabeled).
    
  • Incubation:

    • Incubate cytosolic extracts with 1 nM

      
      -R1881 in the presence or absence of increasing concentrations (
      
      
      
      to
      
      
      M) of the Sulfonamide Analog .
    • Incubate at 4°C for 16 hours.

  • Separation:

    • Add Dextran-coated charcoal to strip unbound ligand.

    • Centrifuge at 1000g for 10 mins.

  • Measurement: Count radioactivity in the supernatant using a scintillation counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration] to determine

    
    .
    

Pathway Visualization

The following diagram illustrates the differential impact of Amide vs. Sulfonamide scaffolds on the Androgen Receptor Signaling Pathway, specifically highlighting the "Agonist Switch" mechanism.

AR_Signaling_Comparison cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_Inactive AR (Inactive) Bound to HSP90 DHT->AR_Inactive Displaces HSP90 Drug_Amide Amide Antagonist (Bicalutamide) Binding_WT Binding to WT AR Drug_Amide->Binding_WT Binding_Mut Binding to Mutant AR (W741C / T877A) Drug_Amide->Binding_Mut Drug_Sulfon Sulfonamide Analog (4-CN-2-CF3-SO2...) Drug_Sulfon->Binding_WT Drug_Sulfon->Binding_Mut AR_Inactive->Binding_WT AR_Inactive->Binding_Mut Translocation Nuclear Translocation Binding_WT->Translocation Recruits Co-Repressors Binding_Mut->Translocation Amide: Agonist Conf. Binding_Mut->Translocation Sulfonamide: Steric Clash DNA_Binding DNA Binding (ARE) Translocation->DNA_Binding Result_Growth Tumor Growth (Agonist Effect) Translocation->Result_Growth If Agonist Conf. Result_Apoptosis Apoptosis (Antagonist Effect) DNA_Binding->Result_Apoptosis Transcription Blocked

Figure 1: Comparative mechanism of Amide vs. Sulfonamide scaffolds. Note the "Sulfonamide Steric Clash" prevents the agonist conformation in mutant ARs, maintaining antagonistic efficacy.

Key Peer-Reviewed Studies

Study 1: Sulfonamide Analogues of Bicalutamide

Citation: Kandil, S. B., et al. (2021).[1] Bioorganic & Medicinal Chemistry Letters.

  • Core Finding: Researchers synthesized a series of sulfonamide analogs replacing the amide linker of Bicalutamide.

  • Data: The sulfonamide analogs retained AR binding affinity but showed superior metabolic stability . Specifically, the 4-cyano-2-(trifluoromethyl)benzenesulfonamide moiety proved resistant to hydrolytic enzymes that typically degrade bicalutamide in liver microsomes.

  • Relevance: Establishes the scaffold as a viable "metabolically hardened" alternative.

Study 2: Phenylsulfonamide Replacement Strategy (CH5137291)

Citation: Bradbury, R. H., et al. (2011). Bioorganic & Medicinal Chemistry Letters.

  • Core Finding: In the development of pure AR antagonists, replacing alkylsulfonamides with phenylsulfonamides (specifically using the cyano-trifluoromethyl pattern) eliminated agonist activity in resistant cell lines.[2]

  • Data: The study demonstrated that the electron-deficient phenyl ring (due to

    
     and 
    
    
    
    ) is crucial for high-affinity binding to the AR-LBD, while the sulfonamide linker enforces an antagonist conformation.
Study 3: Dual Inhibition of AR and Carbonic Anhydrase

Citation: Supuran, C. T. (2008). Nature Reviews Drug Discovery.

  • Core Finding: Sulfonamides are the primary pharmacophore for Carbonic Anhydrase (CA) inhibition.

  • Relevance: 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide analogs possess the requisite primary sulfonamide (

    
    ) to inhibit CAIX, a target overexpressed in hypoxic prostate tumors. This suggests a potential dual-mechanism drug : starving the tumor of androgens while simultaneously disrupting pH regulation in hypoxic zones.
    

References

  • Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer Source: Bioorganic & Medicinal Chemistry Letters (2021) URL:[Link]

  • Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer Source: Bioorganic & Medicinal Chemistry (2010) URL:[Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry (2023) URL:[Link]

  • Carbonic anhydrases: novel therapeutic applications for inhibitors and activators Source: Nature Reviews Drug Discovery (2008) URL:[Link]

Sources

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